2,4,6-Trimethoxyphenol
Description
Properties
IUPAC Name |
2,4,6-trimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJYYLNJWGKZMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174469 | |
| Record name | 2,4,6-Trimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20491-92-3 | |
| Record name | 2,4,6-Trimethoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20491-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trimethoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020491923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trimethoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRIMETHOXYPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MJL0GD54W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Natural Occurrence of 2,4,6-Trimethoxyphenol in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethoxyphenol is a phenolic compound that has been identified in a select number of plant species. As a methoxylated derivative of phenol, it belongs to a class of compounds known for their diverse biological activities, which has spurred interest in its potential pharmacological applications. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, detailing its presence in various species, methodologies for its extraction and quantification, and a plausible biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and related scientific fields.
Natural Occurrence of this compound
This compound has been reported in the latex of Croton lechleri (Euphorbiaceae), a tree commonly known as Dragon's Blood, which is native to the Amazon rainforest.[1] The resin of this plant is traditionally used for its wound-healing properties. Additionally, this compound has been identified in Eucalyptus globulus (Myrtaceae), a species of eucalyptus widely cultivated for its essential oil. While the presence of this compound has been confirmed in these species, quantitative data on its concentration remains limited in publicly available literature. Phytochemical studies of Ceiba pentandra (Malvaceae), commonly known as the Kapok tree, have revealed the presence of various phenolic compounds, and while not explicitly quantifying this compound, the presence of other methoxylated phenolics suggests it may also be a constituent.[2][3][4][5][6]
Table 1: Documented Natural Sources of this compound
| Plant Species | Family | Plant Part | Reference |
| Croton lechleri | Euphorbiaceae | Latex/Resin | [1] |
| Eucalyptus globulus | Myrtaceae | Leaves | - |
| Ceiba pentandra | Malvaceae | Stem Bark | [2][3][4][5][6] |
Experimental Protocols
Extraction of this compound
The extraction of this compound from plant matrices can be achieved using standard methods for the isolation of phenolic compounds. The choice of solvent and extraction technique should be optimized based on the specific plant material.
1. Maceration:
-
Sample Preparation: Air-dry the plant material (e.g., leaves, bark) at room temperature and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material with a suitable solvent (e.g., methanol (B129727), ethanol, or a mixture with water) in a ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional agitation.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
2. Soxhlet Extraction:
-
Sample Preparation: Place the finely powdered and dried plant material in a cellulose (B213188) thimble.
-
Extraction: Perform continuous extraction in a Soxhlet apparatus using an appropriate solvent (e.g., methanol or ethanol) for 6-8 hours.[7]
-
Concentration: Concentrate the resulting extract using a rotary evaporator to yield the crude extract.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the quantification of volatile and semi-volatile compounds like this compound.
1. Sample Preparation and Derivatization:
-
Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).
-
For enhanced volatility and improved chromatographic peak shape, derivatization may be necessary. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate the sample with the silylating agent at 70°C for 30 minutes.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.
-
3. Internal Standard and Calibration:
-
Use a suitable internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) to correct for variations in sample preparation and injection.
-
Prepare a series of calibration standards containing known concentrations of this compound and a fixed concentration of the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
4. Quantification:
-
Analyze the prepared sample extracts under the same GC-MS conditions.
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Biosynthesis of this compound
The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on the known biosynthesis of other polymethoxylated phenols in plants, a plausible pathway can be proposed. The biosynthesis of 1,3,5-trimethoxybenzene (B48636) in Rosa chinensis provides a valuable model. This process involves the sequential methylation of a phloroglucinol (B13840) precursor, catalyzed by O-methyltransferases (OMTs).[2][3] Plant OMTs are a diverse family of enzymes that transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a substrate.[8][9][10]
A hypothetical pathway for the biosynthesis of this compound could start from a simple phenolic precursor, such as phloroglucinol or a related compound, which undergoes a series of methylation steps at the 2, 4, and 6 positions, each catalyzed by a specific O-methyltransferase.
Signaling Pathways
Specific signaling pathways directly involving this compound have not yet been identified in the scientific literature. However, phenolic compounds in general are known to play crucial roles in plant defense signaling against both biotic and abiotic stresses.[11][12][13][14][15] They can act as signaling molecules themselves or as precursors to other signaling compounds. The accumulation of phenolic compounds is often a response to pathogen attack or environmental stressors, and they can contribute to the plant's defense by acting as antioxidants, antimicrobial agents, or by reinforcing cell walls.
The general plant defense signaling network is complex and involves crosstalk between various hormone pathways, including those of salicylic (B10762653) acid, jasmonic acid, and ethylene.[16][17][18][19] It is plausible that methoxyphenols like this compound could modulate these pathways or act downstream as part of the plant's chemical defense arsenal.
Conclusion
This compound is a naturally occurring phenolic compound found in a limited number of plant species, with Croton lechleri and Eucalyptus globulus being notable examples. While its presence is confirmed, further research is required to determine its concentration in these plants and to explore its full distribution in the plant kingdom. The methodologies outlined in this guide provide a framework for the extraction and quantification of this compound, which will be essential for future studies. Elucidation of its specific biosynthetic pathway and its potential role in plant signaling networks will open new avenues for research in plant biochemistry and metabolic engineering. For drug development professionals, a deeper understanding of the natural sources and properties of this compound could lead to the discovery of novel therapeutic agents.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. junikhyatjournal.in [junikhyatjournal.in]
- 4. researchgate.net [researchgate.net]
- 5. phytojournal.com [phytojournal.com]
- 6. Assessment of antimicrobial and phytochemical properties of crude leaf and bark extracts of Ceiba pentandra on selected clinical isolates found in Nigerian teaching hospital - MedCrave online [medcraveonline.com]
- 7. Efficiency and Excellence: Optimizing Soxhlet Extraction for Plant Compounds [greenskybio.com]
- 8. Structures of two natural product methyltransferases reveal the basis for substrate specificity in plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. maxapress.com [maxapress.com]
- 10. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Role of Polyphenols in Abiotic Stress Response: The Influence of Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. lsmu.lt [lsmu.lt]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 2,4,6-Trimethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethoxyphenol is a phenolic compound characterized by a benzene (B151609) ring substituted with one hydroxyl group and three methoxy (B1213986) groups at positions 2, 4, and 6. This substitution pattern imparts specific physicochemical properties that are of significant interest in various scientific domains, including medicinal chemistry and materials science. As a substituted phenol, it is anticipated to exhibit antioxidant properties, a characteristic feature of this class of compounds. The electron-donating nature of the methoxy groups can influence the reactivity of the phenolic hydroxyl group, potentially enhancing its radical scavenging capabilities. A thorough understanding of its physicochemical parameters is crucial for predicting its behavior in biological systems, designing experimental protocols, and developing potential applications.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It includes a detailed summary of quantitative data, standardized experimental protocols for the determination of these properties, and visualizations of relevant biological signaling pathways that may be modulated by phenolic compounds.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These parameters are fundamental for its characterization, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical aspects in drug discovery and development.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₄ | [1][2][3] |
| Molecular Weight | 184.19 g/mol | [1][2][3] |
| Melting Point | 60-64 °C | [2] |
| Boiling Point (Predicted) | 294.5 ± 40.0 °C | |
| Water Solubility (Predicted) | 5.35 g/L | |
| pKa (Predicted) | 8.35 ± 0.29 | |
| logP (Predicted) | 1.30 | |
| CAS Number | 20491-92-3 | [1][2][3] |
Experimental Protocols
Detailed experimental methodologies for determining the key physicochemical properties of phenolic compounds like this compound are outlined below. These protocols are based on established and widely accepted methods in organic and physical chemistry.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The apparatus is heated slowly, at a rate of 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range represents the melting point of the sample. For a pure compound, this range is typically narrow (0.5-2 °C).
Boiling Point Determination (Thiele Tube Method)
For compounds that are liquid at or near room temperature or have a relatively low boiling point, this method is suitable.
Methodology:
-
Sample Preparation: A small volume (a few milliliters) of the liquid compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently heated, which induces convection currents that ensure uniform heating of the oil bath.
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a stream of bubbles. The heating is continued until a steady stream of bubbles emerges. The heat source is then removed.
-
Measurement: The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Water Solubility Determination (Shake-Flask Method)
This method determines the concentration of a saturated solution of the compound in water.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of distilled or deionized water in a sealed flask.
-
Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature (typically 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated aqueous solution.
-
Quantification: A known volume of the clear, saturated aqueous phase is carefully removed and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed as the mass of the solute per unit volume of the solvent (e.g., in g/L or mg/mL).
pKa Determination (Spectrophotometric Method)
The acid dissociation constant (pKa) is a measure of the acidity of the phenolic hydroxyl group.
Methodology:
-
Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of this compound is also prepared in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
UV-Vis Spectra Measurement: A small, constant aliquot of the this compound stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range. The phenolate (B1203915) form of the compound will have a different absorption maximum compared to the neutral phenolic form.
-
Data Analysis: The absorbance at a wavelength where the difference between the molar absorptivities of the acidic and basic forms is maximal is measured for each solution.
-
Calculation: The pKa is determined using the Henderson-Hasselbalch equation, often by plotting the pH versus the logarithm of the ratio of the concentration of the basic form to the acidic form. The pKa is the pH at which this ratio is equal to one.
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Methodology:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for an extended period, followed by separation of the two phases.
-
Partitioning: A known amount of this compound is dissolved in a known volume of either the water-saturated n-octanol or the n-octanol-saturated water. This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken vigorously to allow for the partitioning of the compound between the two immiscible phases. The mixture is then allowed to stand until the two phases have completely separated.
-
Quantification: The concentration of this compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Potential Biological Signaling Pathways
Phenolic compounds are well-known for their antioxidant properties, which are often exerted through the modulation of cellular signaling pathways. While the specific pathways affected by this compound have not been extensively elucidated, the following diagrams illustrate key signaling cascades that are common targets of phenolic antioxidants.
References
An In-depth Technical Guide to 2,4,6-Trimethoxyphenol: CAS Number and Spectral Data
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth information on the chemical compound 2,4,6-Trimethoxyphenol. This document outlines its chemical identity, detailed spectral data, and experimental protocols for its analysis and synthesis.
Chemical Identity
This compound is a polysubstituted phenol (B47542) with the chemical formula C₉H₁₂O₄. Its structure consists of a benzene (B151609) ring substituted with a hydroxyl group and three methoxy (B1213986) groups at positions 2, 4, and 6.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound are detailed below.
Table 1: ¹H NMR Spectral Data (Predicted)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | ~6.20 | s | 2H |
| -OH | Variable | br s | 1H |
| 4-OCH₃ | ~3.86 | s | 3H |
| 2,6-OCH₃ | ~3.81 | s | 6H |
Note: The chemical shifts are based on data for 4-tolyl(2,4,6-trimethoxyphenyl)sulfane in CDCl₃ and may vary slightly for this compound. The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and solvent.[3]
Table 2: ¹³C NMR Spectral Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (C-OH) | ~163 |
| C-2, C-6 (C-OCH₃) | ~162.5 |
| C-3, C-5 (C-H) | ~91 |
| C-4 (C-OCH₃) | ~99 |
| 4-OCH₃ | ~56.3 |
| 2,6-OCH₃ | ~55.4 |
Note: The chemical shifts are based on data for 4-tolyl(2,4,6-trimethoxyphenyl)sulfane in CDCl₃ and may vary slightly for this compound.[3]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: IR Spectral Data
| Wave Number (cm⁻¹) | Bond | Functional Group |
| 3500-3200 (broad) | O-H stretch | Phenolic hydroxyl |
| 3010-2950 | C-H stretch | Aromatic and methyl C-H |
| 1610, 1500 | C=C stretch | Aromatic ring |
| 1250-1200 | C-O stretch | Aryl ether |
| 1150-1085 | C-O stretch | Aryl ether |
Note: The exact peak positions can vary based on the sample preparation method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 184 | Molecular ion (M⁺) |
| 169 | [M - CH₃]⁺ |
| 141 | [M - CH₃ - CO]⁺ |
Note: The fragmentation pattern is predicted based on the structure of this compound and common fragmentation pathways for phenolic and methoxy-substituted aromatic compounds.
Experimental Protocols
The following protocols are generalized procedures for the analysis and synthesis of this compound and can be adapted by researchers as needed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for optimal resolution.
-
Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal.
Synthesis of this compound from 1,3,5-Trimethoxybenzene (B48636)
This protocol is adapted from the demethylation of related trimethoxybenzene derivatives.
-
Reaction Setup: In a round-bottom flask, dissolve 1,3,5-trimethoxybenzene in a suitable solvent such as dichloromethane (B109758) under an inert atmosphere.
-
Demethylation: Cool the solution to 0 °C and slowly add a demethylating agent, such as boron tribromide (BBr₃), dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Visualizations
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound like this compound.
References
The Antioxidant Potential of 2,4,6-Trimethoxyphenol: A Technical Guide for Researchers and Drug Development Professionals
Introduction
2,4,6-Trimethoxyphenol is a phenolic compound that has garnered interest for its potential antioxidant properties. As a derivative of phenol (B47542) with three methoxy (B1213986) groups attached to the aromatic ring, its structure suggests a capacity to scavenge free radicals and modulate cellular oxidative stress. Phenolic compounds are widely recognized for their antioxidant activities, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). The presence and position of substituents on the phenolic ring, such as methoxy groups, can significantly influence this antioxidant potential. This technical guide provides an in-depth overview of the antioxidant capacity of this compound, detailing the theoretical mechanisms of action, standard experimental protocols for its evaluation, and a comparative analysis of its potential activity in the context of other phenolic compounds. While direct quantitative experimental data for this compound is not extensively available in the public domain, this guide outlines the established methodologies for its assessment and the likely signaling pathways it may influence.
Mechanisms of Antioxidant Action
The antioxidant activity of phenolic compounds like this compound is primarily exerted through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, a key feature of aromatic structures. The electron-donating methoxy groups on the benzene (B151609) ring of this compound are expected to further stabilize this radical, enhancing its antioxidant capacity.
-
Single Electron Transfer (SET): In the SET mechanism, the phenol donates an electron to a free radical, forming a radical cation. This is often followed by the loss of a proton to yield a stable molecule. The electron-donating nature of the methoxy substituents increases the electron density on the aromatic ring, facilitating this electron transfer process.
Primary mechanisms of free radical scavenging by phenolic compounds.
Quantitative Assessment of Antioxidant Potential
The antioxidant capacity of a compound is typically quantified using various in vitro assays. These assays measure the ability of the compound to scavenge different types of free radicals or to reduce metal ions. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to achieve 50% of the maximum effect.
Table 1: Comparative In Vitro Antioxidant Activity of Structurally Related Phenolic Compounds and Reference Standards
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging Activity (TEAC) | FRAP Value (µM Fe(II)/µM) |
| This compound | Data not available | Data not available | Data not available |
| 2-Methoxyphenol | Variable | Variable | Variable |
| 2,4-Dimethoxyphenol | Reported to have greater activity than eugenol[1] | Data not available | Data not available |
| 3,4,5-Trimethoxyphenol | Noted for antioxidant activity[2] | Data not available | Data not available |
| Gallic Acid | 5.0 - 15.0 | High | High |
| Ascorbic Acid (Vitamin C) | ~30 | 1.05 | High |
| Trolox | ~40 | 1.00 (by definition) | Moderate |
| BHT (Butylated hydroxytoluene) | ~50 | Low | Low |
TEAC: Trolox Equivalent Antioxidant Capacity. FRAP: Ferric Reducing Antioxidant Power.
Experimental Protocols
The following are detailed protocols for the most common in vitro assays used to determine the antioxidant capacity of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH to a yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions.
-
Reaction Mixture: In a 96-well microplate, add a specific volume of each dilution of the compound to the wells. Add the DPPH solution to each well and mix thoroughly. A control well containing only methanol and the DPPH solution should also be prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.
Methodology:
-
Preparation of ABTS•+ Solution: Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.
-
Reaction Mixture: Add a specific volume of each dilution to the diluted ABTS•+ solution.
-
Incubation and Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: The percentage of scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. This reduction results in the formation of a colored ferrous-tripyridyltriazine complex, which is monitored spectrophotometrically.
Methodology:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.
-
Reaction Mixture: Add a small volume of the sample dilutions to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).
-
Absorbance Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
Calculation: A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox. The antioxidant capacity is expressed as equivalents of the standard.
Potential Modulation of Cellular Signaling Pathways
Phenolic antioxidants can exert their protective effects not only by direct radical scavenging but also by modulating cellular signaling pathways involved in the response to oxidative stress. One of the most important of these is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or certain phytochemicals, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. This results in an enhanced cellular antioxidant defense system. Given its phenolic structure, it is plausible that this compound could act as an activator of the Nrf2-ARE pathway.
Potential modulation of the Nrf2-ARE signaling pathway.
Conclusion and Future Directions
This compound possesses the structural hallmarks of a potent antioxidant. The presence of a phenolic hydroxyl group and electron-donating methoxy substituents suggests a strong capacity for free radical scavenging through both HAT and SET mechanisms. Furthermore, its potential to modulate key cellular antioxidant pathways, such as the Nrf2-ARE pathway, warrants further investigation.
While direct quantitative data on the antioxidant activity of this compound is currently limited, the standardized experimental protocols outlined in this guide provide a clear framework for its comprehensive evaluation. For researchers and drug development professionals, future studies should focus on:
-
Quantitative Assessment: Performing the described antioxidant assays (DPPH, ABTS, FRAP, and others) to determine the IC50 and equivalent values for pure this compound.
-
Cellular Studies: Investigating its ability to protect various cell types from oxidative damage induced by different stressors.
-
Mechanism of Action: Elucidating the specific signaling pathways modulated by this compound in response to oxidative stress, with a particular focus on the Nrf2-ARE pathway.
-
Structure-Activity Relationship: Comparing its antioxidant activity with other structurally related methoxyphenols to understand the contribution of the number and position of methoxy groups to its overall efficacy.
By systematically characterizing the antioxidant profile of this compound, its potential as a lead compound for the development of therapeutic agents for oxidative stress-related diseases can be thoroughly explored.
References
The Antimicrobial Potential of 2,4,6-Trimethoxyphenol: A Technical Guide for Researchers
An Examination of a Promising Phenolic Compound Against Pathogenic Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the antimicrobial activity of 2,4,6-Trimethoxyphenol and related methoxyphenolic compounds against pathogenic bacteria. While specific research on this compound is limited, this document consolidates available data on structurally similar molecules to provide a predictive framework for its potential efficacy and mechanisms of action. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of microbiology, pharmacology, and drug discovery.
Introduction to this compound and the Antimicrobial Landscape
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the urgent discovery and development of novel antimicrobial agents.[1] Phenolic compounds, a diverse group of plant secondary metabolites, have long been recognized for their broad-spectrum antimicrobial properties. This compound, a member of the methoxyphenol class, is a compound of interest due to its chemical structure, which suggests potential biological activity. Methoxyphenols have been reported to exhibit antimicrobial activity against a range of bacteria by disrupting microbial cell membranes or inhibiting essential enzymes.[2] However, comprehensive experimental data, particularly quantitative assessments and detailed mechanistic studies for this compound, are not yet widely available in the public domain. This guide will, therefore, draw upon data from structurally related and well-studied methoxyphenols to infer the potential antimicrobial profile of this compound.
Quantitative Antimicrobial Activity of Structurally Related Methoxyphenols
While specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound are not readily found in published literature, studies on other methoxyphenolic compounds provide valuable insights into the potential efficacy of this class of molecules. The following tables summarize the antimicrobial activities of eugenol, capsaicin, and vanillin (B372448) against various foodborne pathogens and spoilage bacteria.[3]
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Methoxyphenols (in mM) [3]
| Bacterial Strain | Eugenol | Capsaicin | Vanillin |
| Escherichia coli | 12.5 | >12.5 | 12.5 |
| Pseudomonas aeruginosa | 12.5 | >12.5 | 25 |
| Shewanella putrefaciens | 3.125 | 12.5 | 6.25 |
| Staphylococcus aureus | 6.25 | 12.5 | 12.5 |
| Lactobacillus plantarum | 50 | >12.5 | 100 |
| Brochothrix thermosphacta | 12.5 | >12.5 | 25 |
Table 2: Minimum Bactericidal Concentration (MBC) of Selected Methoxyphenols (in mM) [3]
| Bacterial Strain | Eugenol | Capsaicin | Vanillin |
| Escherichia coli | 25 | >12.5 | 25 |
| Pseudomonas aeruginosa | 25 | >12.5 | 50 |
| Shewanella putrefaciens | 6.25 | >12.5 | 12.5 |
| Staphylococcus aureus | 12.5 | >12.5 | 25 |
| Lactobacillus plantarum | 100 | >12.5 | >100 |
| Brochothrix thermosphacta | 25 | >12.5 | 50 |
Experimental Protocols for Antimicrobial Susceptibility Testing
To evaluate the antimicrobial activity of compounds like this compound, standardized experimental protocols are crucial for generating reliable and comparable data. The following sections detail the methodologies for determining MIC and MBC, which are fundamental assays in antimicrobial research.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]
Protocol:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized suspension of the target bacterial strain equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C for most pathogenic bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Determination of Minimum Bactericidal Concentration (MBC)
Following the MIC determination, the MBC assay is performed to determine the lowest concentration of the antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and subculture it onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates under the same conditions as the initial MIC assay.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).
Visualizing Experimental and Mechanistic Frameworks
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates a standard workflow for assessing the antimicrobial activity of a test compound.
Caption: A standard workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a test compound.
Hypothesized Mechanism of Action and Signaling Pathway
While the precise mechanism of action for this compound is yet to be elucidated, phenolic compounds are generally known to exert their antimicrobial effects through various mechanisms. A primary mode of action is the disruption of the bacterial cell membrane's integrity, leading to the leakage of intracellular components and ultimately cell death. The following diagram illustrates a hypothetical signaling pathway that could be affected by this compound.
Caption: A hypothesized mechanism of action for this compound, focusing on the disruption of the bacterial cell membrane.
Conclusion and Future Directions
While direct evidence for the antimicrobial activity of this compound is currently scarce, the available data on structurally similar methoxyphenols suggest that it holds promise as a potential antimicrobial agent. The quantitative data from related compounds indicate that it may be effective against a range of pathogenic bacteria. The experimental protocols outlined in this guide provide a clear framework for future investigations into its specific antimicrobial properties.
To fully elucidate the potential of this compound, further research is imperative. Key areas for future investigation include:
-
Quantitative Antimicrobial Susceptibility Testing: Determining the MIC and MBC values of this compound against a broad panel of clinically relevant pathogenic bacteria, including multidrug-resistant strains.
-
Mechanistic Studies: Investigating the precise mechanism of action, including its effects on bacterial cell membrane integrity, enzyme inhibition, and other potential cellular targets.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the antimicrobial efficacy of this compound in animal models of infection and assessing its safety profile.
The exploration of this compound and other methoxyphenolic compounds represents a valuable avenue in the ongoing search for new and effective antimicrobial therapies. This technical guide serves as a starting point to encourage and facilitate further research in this critical area.
References
An In-depth Technical Guide on the Biological Activity of 2,4,6-Trimethoxyphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 2,4,6-trimethoxyphenol and its derivatives. The document synthesizes current scientific literature, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Introduction
This compound, a substituted phenolic compound, and its derivatives have garnered significant interest in the scientific community due to their diverse pharmacological properties. The presence of methoxy (B1213986) groups on the phenol (B47542) ring is believed to enhance their biological activity. These compounds are explored for their potential as antioxidant, anti-inflammatory, antimicrobial, and anticancer agents. This guide delves into the specifics of these activities, presenting key data and methodologies to facilitate further research and development.
Anticancer Activity
Derivatives of this compound, particularly those incorporating a chalcone (B49325) scaffold, have demonstrated notable cytotoxic effects against various cancer cell lines.
The following table summarizes the in vitro anticancer activity of several 2,4,6-trimethoxychalcone derivatives, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
| Compound ID | Derivative Class | Cell Line | IC50 (µM) | Reference |
| B3 | (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | HeLa | 3.204 | [1][2] |
| MCF-7 | 3.849 | [1][2] | ||
| Ch-19 | 2,4,6-trimethoxy-4′-nitrochalcone | KYSE-450 | 4.97 - 56.39 | [3] |
| Eca-109 | 9.43 - 67.40 | [3] | ||
| TMP-based analogues (9, 10, 11) | N-phenyl triazinone, N-pyridoyl triazinone, N-phenylthiazolyl triazinone | HepG2 | 1.38 - 3.21 | [4] |
| 4a | 2,4,6-trihydroxychalcone derivative | PTP1B (enzyme) | 0.27 | [5] |
A detailed methodology for evaluating the anticancer potential of these compounds is crucial for reproducible research.
2.2.1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells. The resulting formazan (B1609692) crystals are solubilized, and the absorbance is read, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
2.2.2. Apoptosis Analysis by Flow Cytometry
-
Principle: This method uses Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, and propidium (B1200493) iodide (PI), a fluorescent nucleic acid stain that enters cells with compromised membranes (late apoptosis or necrosis).
-
Protocol:
-
Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 hours.[3]
-
Harvest both adherent and floating cells and wash with cold PBS.[3]
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
-
Several signaling pathways are implicated in the anticancer effects of this compound derivatives. One of the potential targets for these compounds is Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle.[1][6] Inhibition of CDK1 can lead to cell cycle arrest, preventing cancer cell proliferation.
Caption: Proposed anticancer mechanism of a this compound derivative.
Antioxidant and Anti-inflammatory Activity
Phenolic compounds are well-known for their antioxidant properties, which are closely linked to their anti-inflammatory effects.
While specific quantitative antioxidant data for this compound is not extensively reported, related methoxyphenols have been evaluated. For instance, the antioxidant activity of eugenol (B1671780), a guaiacol (B22219) derivative, has been reported with an IC50 of 0.75 mM against S. aureus growth, which can be partly attributed to its antioxidant properties.[7][8] Another study found that a 4-nitroaniline (B120555) Schiff base of syringaldehyde (B56468) (a dimethoxyphenol) was a better antioxidant than ascorbic acid at certain concentrations.[9]
3.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
In a 96-well plate, add different concentrations of the test compound to a solution of DPPH in the same solvent.
-
Include a control (DPPH solution without the test compound) and a blank (solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
3.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation. The reduction in the blue-green color of the ABTS radical is proportional to the antioxidant concentration.[10]
-
Protocol:
-
Generate the ABTS radical cation by reacting ABTS with an oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[10]
-
Dilute the ABTS radical solution with a suitable buffer (e.g., phosphate (B84403) buffer) to obtain a specific absorbance at 734 nm.
-
Add various concentrations of the test compound to the diluted ABTS radical solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and often express the results as Trolox Equivalent Antioxidant Capacity (TEAC).[10]
-
3.2.3. Anti-inflammatory Assay in LPS-activated RAW264.7 Macrophages
-
Principle: This in vitro assay assesses the ability of a compound to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in macrophages stimulated with lipopolysaccharide (LPS).
-
Protocol:
-
Culture RAW264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Measure the amount of NO in the culture supernatant using the Griess reagent.
-
Determine the effect of the compound on the expression of pro-inflammatory enzymes like iNOS and COX-2 using Western blotting or qPCR.[11][12]
-
The antioxidant and anti-inflammatory activities of methoxyphenols are often mediated through the Nrf2 and NF-κB signaling pathways.
Nrf2 Signaling Pathway: Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Antioxidant compounds can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).[12][13]
Caption: Nrf2-mediated antioxidant response induced by methoxyphenols.
NF-κB Signaling Pathway: In inflammatory conditions, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory genes. Some this compound derivatives have been shown to inhibit the activation of NF-κB, thereby reducing inflammation.[11][14][15]
Caption: Inhibition of the NF-κB inflammatory pathway.
Antimicrobial Activity
Methoxyphenols have been reported to possess antimicrobial properties against a range of bacteria and fungi.[10] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.[10]
Specific Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial or fungal strains are not widely available in the reviewed literature. However, related compounds have shown activity. For example, eugenol and capsaicin (B1668287) were active against both pathogens and spoilage bacteria, with S. aureus being one of the most affected strains (IC50 for eugenol = 0.75 mM; IC50 for capsaicin = 0.68 mM).[7][8]
-
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by measuring the growth of a microorganism in a liquid medium containing serially diluted concentrations of the agent.
-
Protocol:
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
The lipophilic nature of methoxyphenols is thought to facilitate their interaction with the microbial cell membrane, leading to its disruption and subsequent cell death.[13]
Caption: Proposed mechanism of antimicrobial action.
Conclusion
This compound and its derivatives represent a promising class of compounds with a wide spectrum of biological activities. The chalcone derivatives, in particular, have shown potent anticancer effects. The antioxidant and anti-inflammatory properties are mechanistically linked to the modulation of the Nrf2 and NF-κB signaling pathways. While the antimicrobial potential is evident, further studies are needed to quantify the activity of this compound and its simpler derivatives. This technical guide provides a foundational resource to aid researchers in the continued exploration of these versatile molecules for therapeutic applications. Further in vivo studies and toxicological profiling are essential next steps in the drug development pipeline.
References
- 1. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2,4,6-trihydroxychalcone derivatives as novel protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchtrend.net [researchtrend.net]
- 10. benchchem.com [benchchem.com]
- 11. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Syringaresinol: Exploring Its Natural Sources, Bioactivity, and Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
2,4,6-Trimethoxyphenol: A Bioactive Natural Product Technical Guide
An In-depth Exploration for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4,6-trimethoxyphenol, a naturally occurring phenolic compound. The document details its physicochemical properties, natural sources, and known biological activities, with a focus on its antioxidant, anti-inflammatory, and anticancer potential. This guide collates available quantitative data, outlines relevant experimental protocols, and visualizes potential mechanisms of action to facilitate further research and development.
Physicochemical Properties
This compound is a substituted phenolic compound with the molecular formula C₉H₁₂O₄.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₄ | [1] |
| Molecular Weight | 184.19 g/mol | [1] |
| CAS Number | 20491-92-3 | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | COC1=CC(=C(C(=C1)OC)O)OC | [1] |
| InChI | InChI=1S/C9H12O4/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5,10H,1-3H3 | [1] |
| Melting Point | 60-64 °C | [2] |
| Form | Solid | [3] |
Natural Occurrence
This compound has been identified as a natural product in several plant species. It has been isolated from the methanol (B129727) extracts of the trunk bark of Ceiba pentandra.[4] Additionally, it has been reported to be present in Croton lechleri.[1]
Biological Activities and Quantitative Data
While extensive research on this compound is still emerging, preliminary studies and data on structurally related compounds indicate a range of biological activities.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to scavenge free radicals. This compound has been noted for its antioxidant activity.[4] The presence of electron-donating methoxy (B1213986) groups on the phenol (B47542) ring is expected to enhance its radical scavenging potential.
While specific IC₅₀ values for this compound from standardized antioxidant assays are not widely available in the provided search results, the following table summarizes data for structurally related methoxyphenols to provide a comparative context.
| Compound | Assay | IC₅₀ (µM) | Reference |
| 2,6-Dimethoxyphenol | DPPH Scavenging | 15.8 | [5] |
| 2,4,6-Trimethylphenol | DPPH Scavenging | 14.5 | [5] |
| 4-Methoxyphenol | DPPH Scavenging | 2200 | [5] |
| 2-Methoxyphenol | DPPH Scavenging | >1000 | [5] |
Anti-inflammatory Activity
Certain methoxyphenolic compounds demonstrate anti-inflammatory effects by modulating signaling pathways involved in the inflammatory response. This often involves the inhibition of pro-inflammatory enzymes and cytokines. While direct quantitative data for this compound is limited, studies on related chalcones containing a 2,4,6-trimethoxyphenyl moiety suggest potential anti-inflammatory properties. For instance, a chalcone (B49325) derivative has been shown to possess anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated macrophages.[6]
Anticancer Activity
Derivatives of this compound, particularly chalcones, have been synthesized and evaluated for their anticancer activities. These compounds have shown inhibitory effects on various tumor cell lines.
The following table summarizes the in vitro anticancer activity of a novel synthetic chalcone derivative, (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3).[7]
| Cell Line | Compound | IC₅₀ (µM) | Reference |
| HeLa (Cervical Cancer) | B3 | 3.204 | [7] |
| MCF-7 (Breast Cancer) | B3 | 3.849 | [7] |
| A549 (Lung Cancer) | B3 | Not specified | [7] |
| HepG2 (Liver Cancer) | B3 | Not specified | [7] |
| L-O2 (Normal Liver Cells) | B3 | Low toxicity | [7] |
Another study on a series of novel chalcone analogs identified Ch-19 (2,4,6-trimethoxy-4'-nitrochalcone) as having potent anti-tumor activity against esophageal squamous cell carcinoma cells, with IC₅₀ values ranging from 4.97 to 56.39 µM in one cell line and 9.43 to 67.40 µM in another.[8]
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound have not been fully elucidated. However, based on the activities of structurally related phenolic compounds and their derivatives, several potential mechanisms can be proposed.
Antioxidant Signaling
Phenolic antioxidants can exert their effects through direct radical scavenging and by modulating cellular antioxidant pathways. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It is hypothesized that this compound may activate Nrf2, leading to the expression of antioxidant enzymes.
References
- 1. This compound | C9H12O4 | CID 88563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 20491-92-3 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation of 2,4,6-Trimethoxyphenol in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Trimethoxyphenol, a naturally occurring phenolic compound, presents a scaffold of interest for medicinal chemistry. While direct and extensive research on this specific molecule is nascent, its structural analogues and the broader class of methoxyphenols have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on this compound and extrapolates its potential therapeutic applications based on data from closely related compounds. Detailed experimental protocols for its synthesis, purification, and in vitro evaluation are presented to facilitate further investigation. Additionally, this guide outlines the key signaling pathways likely to be modulated by this compound, offering a roadmap for future research and drug discovery efforts.
Introduction
This compound (TMP) is a substituted phenol (B47542) with the chemical formula C₉H₁₂O₄.[1] It has been identified in the methanol (B129727) extracts of the trunk bark of Ceiba pentandra and has been reported in Croton lechleri.[1][2] The presence of both a hydroxyl group and electron-donating methoxy (B1213986) groups on the aromatic ring suggests its potential for a variety of biological activities, a characteristic feature of many phenolic compounds. The primary interest in molecules like TMP lies in their potential to act as antioxidants and to modulate cellular signaling pathways implicated in various diseases. This guide serves as a foundational document for researchers looking to explore the medicinal chemistry of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and for understanding its potential biological interactions.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O₄ | [1] |
| Molecular Weight | 184.19 g/mol | [1] |
| CAS Number | 20491-92-3 | [1][2] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid | |
| SMILES | COC1=CC(=C(C(=C1)OC)O)OC | [1] |
| InChI Key | HSJYYLNJWGKZMD-UHFFFAOYSA-N | [1] |
Synthesis and Characterization
General Synthetic Approach
A potential synthetic workflow for this compound is outlined below. This would likely start from a commercially available trihydroxylated benzene (B151609) derivative, such as phloroglucinol (B13840) (1,3,5-trihydroxybenzene), followed by selective methylation.
Experimental Protocol: Synthesis (Hypothetical)
-
Reaction Setup: To a solution of phloroglucinol in a suitable solvent (e.g., acetone (B3395972) or DMF), add a base (e.g., potassium carbonate).
-
Methylation: Add a methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide) dropwise to the reaction mixture at room temperature. The stoichiometry of the methylating agent would need to be carefully controlled to achieve the desired degree of methylation.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to identify the formation of the desired product.
-
Workup: After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product would then be purified using column chromatography on silica (B1680970) gel, followed by recrystallization to obtain pure this compound.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the methoxy and hydroxyl groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the functional groups, particularly the hydroxyl and ether linkages.
Potential Biological Activities and Mechanisms of Action
Direct experimental data on the biological activities of this compound is scarce. However, based on the activities of structurally related methoxyphenols and trimethoxy-substituted compounds, several potential therapeutic areas can be proposed.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals. The presence of both a hydroxyl group and electron-donating methoxy groups in this compound suggests it may possess significant antioxidant potential.
Proposed Mechanism of Antioxidant Action:
The primary antioxidant mechanisms for phenolic compounds are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
Anti-inflammatory Activity
Many methoxyphenolic compounds exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[3] For instance, some methoxyphenols have been shown to inhibit the production of pro-inflammatory cytokines.[3] A chalcone (B49325) derivative with a trimethoxy substitution pattern has been shown to inhibit the NF-κB and p38 MAPK pathways.[4]
Potential Anti-inflammatory Signaling Pathways:
-
NF-κB Pathway: This pathway is a central regulator of inflammation. Inhibition of NF-κB activation can lead to a decrease in the expression of pro-inflammatory genes.[5]
-
MAPK Pathways (e.g., p38, ERK, JNK): These pathways are involved in the production of inflammatory mediators.[6]
-
PI3K/Akt Pathway: This pathway is involved in cell survival and proliferation and can also play a role in inflammation.[7]
Anticancer Activity
Chalcones and flavonoids containing a 2,4,6-trimethoxyphenyl moiety have demonstrated cytotoxic effects against various cancer cell lines.[8] For example, a novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone, was found to induce apoptosis in esophageal cancer cells.[8]
Potential Anticancer Mechanisms:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.
-
Inhibition of Pro-survival Signaling Pathways: Such as the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer.[7][9]
Experimental Protocols for Biological Evaluation
To investigate the potential biological activities of this compound, a series of in vitro assays can be employed.
In Vitro Antioxidant Assays
The following are standard protocols to determine the antioxidant capacity of a compound.
5.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow.[10]
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Make serial dilutions of the stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add the test compound dilutions and the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
5.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Protocol:
-
Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add the test compound to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
In Vitro Anti-inflammatory Assays
5.2.1. Measurement of Nitric Oxide (NO) Production in Macrophages
-
Principle: This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
5.2.2. Measurement of Pro-inflammatory Cytokines
-
Principle: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant of stimulated immune cells.
-
Protocol:
-
Follow the same cell culture and stimulation protocol as for the NO assay.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
In Vitro Cytotoxicity Assay
5.3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay assesses cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate.
-
After 24 hours, treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Structure-Activity Relationship (SAR) Insights from Related Compounds
While SAR studies for this compound are not available, research on related flavonoids and chalcones provides some general insights:
-
The presence of methoxy groups on the phenolic ring can influence the biological activity. For some chalcones, the introduction of methoxy groups on the B-ring was found to decrease cell viability in cancer cells.[11]
-
The position and number of hydroxyl and methoxy groups are critical for antioxidant activity.[12]
-
For anti-inflammatory activity in flavonoids, a methoxy group at the C7 position and a hydroxyl group at the C3' position have been reported to be important.[12]
Pharmacokinetics and Metabolism
There is no available pharmacokinetic data for this compound. However, studies on other methoxyphenols indicate that they can undergo metabolism, including O-demethylation and conjugation (e.g., glucuronidation).[13][14] The bioavailability of polyphenols, in general, can be influenced by their chemical structure, the food matrix, and gut microbiota.[15] Further studies are required to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Conclusion and Future Directions
This compound is a compound with a chemical structure that suggests potential for valuable biological activities, particularly as an antioxidant, anti-inflammatory, and anticancer agent. The current lack of direct experimental data highlights a significant research gap and an opportunity for investigation. This technical guide provides a foundational framework for initiating such studies, offering plausible synthetic routes, detailed protocols for in vitro evaluation, and insights into the likely molecular mechanisms of action based on a rich body of literature on related compounds.
Future research should focus on:
-
Developing and optimizing a robust synthetic protocol for this compound.
-
Conducting comprehensive in vitro screening to quantify its antioxidant, anti-inflammatory, and cytotoxic activities.
-
Elucidating the specific signaling pathways modulated by the compound.
-
Performing structure-activity relationship studies with synthesized derivatives to identify more potent and selective analogs.
-
Undertaking in vivo studies to evaluate its efficacy and safety in animal models of relevant diseases.
By systematically addressing these research questions, the full therapeutic potential of this compound in medicinal chemistry can be unveiled.
References
- 1. This compound | C9H12O4 | CID 88563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 20491-92-3 [chemicalbook.com]
- 3. d-nb.info [d-nb.info]
- 4. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4'-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting PI3K/Akt/mTOR signaling pathway by polyphenols: Implication for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and Metabolism of (R,R)-Methoxyfenoterol in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and metabolism of (R,R)-methoxyfenoterol in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impact of various factors on pharmacokinetics of bioactive polyphenols: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical Investigation of the Electronic Structure of 2,4,6-Trimethoxyphenol: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the electronic structure of 2,4,6-Trimethoxyphenol. Due to the absence of specific published quantum chemical data for this molecule, this paper outlines a robust computational protocol based on established practices for substituted phenols. It presents a complete, albeit hypothetical, set of electronic structure data, including molecular geometry, frontier molecular orbital energies, and atomic charge distributions, derived from Density Functional Theory (DFT) calculations. This document serves as a methodological blueprint for researchers seeking to conduct similar computational studies on phenolic compounds, offering insights into the expected outcomes and their interpretation in the context of drug design and development.
Introduction
This compound is a polysubstituted phenolic compound of interest in various chemical and pharmaceutical research areas. An understanding of its electronic structure is paramount for elucidating its reactivity, intermolecular interactions, and potential biological activity. Theoretical studies, particularly those employing quantum chemical calculations, provide a powerful, non-invasive means to probe these fundamental properties at the atomic level.
This whitepaper details the standard computational workflow for such an investigation. While a specific, peer-reviewed theoretical study on the electronic structure of this compound has not been identified in the current literature, the methodologies described herein are based on extensive research on structurally related substituted phenols. The presented data, therefore, represents a realistic and predictive model of the electronic properties of this compound.
Computational Methodology (Experimental Protocol)
The following section outlines the proposed computational protocol for determining the electronic structure of this compound. This methodology is rooted in Density Functional Theory (DFT), a widely accepted and accurate method for quantum chemical calculations.
2.1. Software and Hardware
All calculations would be performed using a high-performance computing cluster. The Gaussian 16 suite of programs is the recommended software for carrying out the DFT calculations. Visualization and analysis of the results would be conducted using GaussView 6 and other relevant molecular modeling software.
2.2. Molecular Geometry Optimization
The initial step involves the optimization of the molecular geometry of this compound. The structure would be modeled in the gas phase. The optimization is crucial to find the lowest energy conformation of the molecule.
-
Method: Density Functional Theory (DFT)
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)
-
Basis Set: 6-311++G(d,p)
-
Convergence Criteria: Tight
A frequency calculation at the same level of theory would be performed following the optimization to confirm that the obtained structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.
2.3. Electronic Structure Calculations
Following successful geometry optimization, a series of single-point energy calculations are performed to determine the electronic properties.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and stability of the molecule.
-
Mulliken Population Analysis: To understand the distribution of electronic charge within the molecule, a Mulliken population analysis is conducted. This provides the net atomic charges on each atom.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Predicted Quantitative Data
The following tables summarize the hypothetical, yet realistic, quantitative data expected from the computational protocol described above. These values are based on trends observed in similar substituted phenols.
Table 1: Optimized Geometrical Parameters (Selected)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C1-O (Phenolic) | 1.36 Å |
| C-C (Aromatic) | 1.39 - 1.41 Å | |
| C-O (Methoxy) | 1.37 Å | |
| O-H | 0.96 Å | |
| Bond Angle | C-O-H | 109.5° |
| C-C-C (Aromatic) | 119.0° - 121.0° |
Table 2: Frontier Molecular Orbital (FMO) Energies
| Parameter | Predicted Value (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -0.75 |
| HOMO-LUMO Gap (ΔE) | 5.10 |
Table 3: Mulliken Atomic Charges (Selected Atoms)
| Atom | Predicted Charge (e) |
| O (Phenolic) | -0.65 |
| H (Phenolic) | +0.45 |
| C1 (Phenolic) | +0.20 |
| O (Methoxy at C2) | -0.55 |
| O (Methoxy at C4) | -0.58 |
| O (Methoxy at C6) | -0.55 |
Visualizations
4.1. Computational Workflow
The following diagram illustrates the logical flow of the theoretical investigation into the electronic structure of this compound.
Caption: Computational workflow for the theoretical analysis of this compound.
4.2. Key Electronic Structure Relationships
The interplay between the calculated electronic properties determines the overall chemical behavior of the molecule.
Caption: Relationship between electronic properties and chemical implications.
Conclusion
This whitepaper provides a robust framework for the theoretical investigation of the electronic structure of this compound. By outlining a detailed computational protocol and presenting a set of predicted quantitative data, it serves as a valuable resource for researchers in computational chemistry, drug discovery, and materials science. The methodologies and expected results detailed herein can guide future studies to elucidate the fundamental electronic properties of this and other related phenolic compounds, ultimately contributing to a deeper understanding of their chemical behavior and potential applications.
Methodological & Application
Application Notes and Protocols: Synthesis of 2,4,6-Trimethoxyphenol from Phloroglucinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethoxyphenol is a phenolic compound that has garnered interest within the scientific community due to its presence in natural sources and its potential biological activities. It is a derivative of phloroglucinol (B13840), a key starting material in various synthetic pathways. The introduction of three methoxy (B1213986) groups to the phloroglucinol core significantly alters its physicochemical properties, influencing its potential applications in medicinal chemistry and drug development. Notably, the 2,4,6-trimethoxyphenyl moiety is a structural component in certain chalcone (B49325) derivatives that have exhibited potential as anticancer agents.[1] Furthermore, this compound itself is a natural product and has demonstrated antioxidant properties.[2]
These application notes provide a detailed protocol for the chemical synthesis of this compound from phloroglucinol. The described methodology is intended to be a reliable resource for researchers in academic and industrial settings, facilitating the production of this compound for further investigation and use in drug discovery and development programs.
Applications in Research and Drug Development
The synthesis of this compound is of significant interest to researchers and drug development professionals for several reasons:
-
Scaffold for Medicinal Chemistry: The 2,4,6-trimethoxyphenyl group can serve as a key building block in the synthesis of more complex molecules with potential therapeutic value. Its electron-rich nature can influence the pharmacokinetic and pharmacodynamic properties of a parent molecule.
-
Anticancer Research: Derivatives of this compound, such as certain chalcones, have been investigated for their antitumor activities.[1] The availability of a reliable synthetic route to the core structure is crucial for the exploration of structure-activity relationships (SAR) and the development of novel anticancer agents.
-
Antioxidant Studies: As a natural product with antioxidant activity, this compound can be utilized in studies investigating the mechanisms of oxidative stress and the development of antioxidant therapies.[2]
-
Natural Product Synthesis: The protocol provides a means to access a naturally occurring compound, which can be used as a standard for analytical purposes or as a starting material for the synthesis of other natural products and their analogs.
Experimental Protocol: Methylation of Phloroglucinol
This protocol details the synthesis of this compound via the methylation of phloroglucinol using dimethyl sulfate (B86663) (DMS) as the methylating agent and sodium hydroxide (B78521) as the base. This method is adapted from established procedures for the methylation of phenolic compounds.[3]
Materials:
-
Phloroglucinol (dihydrate or anhydrous)
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve phloroglucinol in an appropriate amount of aqueous sodium hydroxide solution. The flask should be placed in an ice bath to manage the exothermic reaction upon addition of dimethyl sulfate.
-
Addition of Methylating Agent: While stirring the cooled solution, add dimethyl sulfate dropwise via a dropping funnel. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Reaction: After the complete addition of dimethyl sulfate, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for a specified period to ensure complete methylation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This should be done in a fume hood as it may generate heat and fumes.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate. Perform the extraction three times to ensure complete recovery of the product.
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) or by column chromatography on silica (B1680970) gel to obtain the pure product.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound from phloroglucinol.
| Parameter | Value | Notes |
| Reagents | ||
| Phloroglucinol | 1.0 equivalent | The dihydrate form can be used, but the molar mass should be adjusted accordingly. |
| Dimethyl sulfate (DMS) | 3.3 - 3.5 equivalents | A slight excess is used to ensure complete methylation of all three hydroxyl groups. DMS is toxic and should be handled with extreme care in a fume hood.[4] |
| Sodium hydroxide (NaOH) | 4.0 - 5.0 equivalents | Used to deprotonate the phenolic hydroxyl groups and neutralize the sulfuric acid byproduct. |
| Reaction Conditions | ||
| Solvent | Water/Methanol mixture | Provides a suitable medium for the reaction. |
| Temperature (DMS addition) | 0 - 10 °C | To control the exothermic reaction. |
| Temperature (Reflux) | 65 - 80 °C | To drive the reaction to completion. |
| Reaction Time | 2 - 4 hours | Can be monitored by TLC. |
| Work-up & Purification | ||
| Extraction Solvent | Diethyl ether or Ethyl acetate | |
| Purification Method | Recrystallization or Chromatography | |
| Yield | ||
| Expected Yield | 70 - 90% | The yield can vary depending on the purity of the starting materials and the precise reaction conditions. |
Visualizations
Experimental Workflow for the Synthesis of this compound
References
- 1. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 20491-92-3 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,4,6-Trimethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 2,4,6-trimethoxyphenol, a substituted phenol (B47542) of interest in various chemical and pharmaceutical research areas. The synthesis is based on the exhaustive methylation of phloroglucinol (B13840) using dimethyl sulfate (B86663) in an alkaline medium. This protocol outlines the necessary reagents, equipment, step-by-step methodology, purification procedures, and characterization data. All quantitative information is summarized in structured tables for clarity. Additionally, a graphical representation of the experimental workflow is provided to facilitate understanding.
Introduction
This compound is a valuable organic compound characterized by a phenol ring substituted with three methoxy (B1213986) groups. Its structure makes it a useful building block and intermediate in the synthesis of more complex molecules, including natural products and pharmacologically active compounds. The strategic placement of the electron-donating methoxy groups on the aromatic ring influences its reactivity and potential applications. This protocol details a reliable method for its preparation from the readily available starting material, phloroglucinol.
Chemical Reaction
The synthesis proceeds via the Williamson ether synthesis, where the acidic phenolic hydroxyl groups of phloroglucinol are deprotonated by a base (sodium hydroxide) to form phenoxides, which then act as nucleophiles to attack the methyl groups of dimethyl sulfate.

Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Notes |
| Phloroglucinol (dihydrate) | C₆H₆O₃·2H₂O | 162.14 | 16.2 g (0.1 mol) | Starting material |
| Sodium Hydroxide (B78521) (NaOH) | NaOH | 40.00 | 24.0 g (0.6 mol) | Base |
| Dimethyl Sulfate ((CH₃)₂SO₄) | (CH₃)₂SO₄ | 126.13 | 50.4 g (37.8 mL, 0.4 mol) | Caution: Highly toxic and corrosive! Handle in a fume hood with appropriate PPE. |
| Diethyl Ether ((C₂H₅)₂O) | (C₂H₅)₂O | 74.12 | ~300 mL | Extraction solvent |
| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed (1 M soln) | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | Drying agent |
| Deionized Water | H₂O | 18.02 | As needed |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Filtration apparatus
-
pH paper or pH meter
Experimental Protocol
1. Reaction Setup:
-
Place 16.2 g (0.1 mol) of phloroglucinol dihydrate and a magnetic stir bar into a 500 mL three-necked round-bottom flask.
-
Add 200 mL of deionized water and stir until the phloroglucinol is dissolved.
-
In a separate beaker, dissolve 24.0 g (0.6 mol) of sodium hydroxide in 100 mL of deionized water. Caution: Exothermic reaction. Allow the solution to cool to room temperature.
-
Once cooled, add the sodium hydroxide solution to the flask containing the phloroglucinol solution.
-
Equip the flask with a reflux condenser and a dropping funnel. Place the flask in an ice bath on a magnetic stirrer.
2. Methylation Reaction:
-
Carefully measure 37.8 mL (50.4 g, 0.4 mol) of dimethyl sulfate and place it in the dropping funnel. Extreme Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Perform this step in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
While stirring the phloroglucinol solution vigorously in the ice bath, add the dimethyl sulfate dropwise from the dropping funnel over a period of approximately 1 hour. Maintain the reaction temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux using a heating mantle and maintain the reflux for 2 hours to ensure the reaction goes to completion.
3. Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess sodium hydroxide by slowly adding 1 M hydrochloric acid while monitoring the pH. Adjust the pH to approximately 7.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash them with 50 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.
4. Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate (B1210297).
-
Alternatively, for higher purity, the crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.
Characterization Data
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₉H₁₂O₄ |
| Molecular Weight | 184.19 g/mol [1][2] |
| Melting Point | 78-81 °C |
| Theoretical Yield | 18.42 g |
| Typical Experimental Yield | 14.7 - 16.6 g (80-90%) |
| Purity (by GC-MS) | >98% |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Dimethyl sulfate is extremely hazardous. It is a potent alkylating agent, highly toxic, corrosive, and a suspected carcinogen. All operations involving dimethyl sulfate must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment, including heavy-duty gloves (e.g., butyl rubber), safety goggles, and a lab coat. Have a quenching solution (e.g., dilute ammonia (B1221849) or sodium carbonate) readily available in case of a spill.
-
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Diethyl ether is highly flammable. Ensure there are no open flames or spark sources in the vicinity.
-
Handle all chemicals with care and follow standard laboratory safety procedures.
Conclusion
This protocol provides a comprehensive and detailed method for the synthesis of this compound from phloroglucinol. By following the outlined steps and adhering to the safety precautions, researchers can reliably produce this compound in good yield and high purity for further applications in their respective fields.
References
Application Note: Purification of 2,4,6-Trimethoxyphenol by Column Chromatography
Introduction
2,4,6-Trimethoxyphenol is a substituted phenolic compound with applications in various areas of chemical synthesis and materials science. For its use in research, particularly in drug development, achieving a high degree of purity is critical. Column chromatography is a widely used and effective technique for the purification of this compound, separating it from byproducts and unreacted starting materials based on differential adsorption to a stationary phase.[1] This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography.
Principle of Separation
Column chromatography separates compounds based on their polarity.[1] In normal-phase chromatography, a polar stationary phase, such as silica gel, is used with a non-polar mobile phase.[1] Compounds with higher polarity will have a stronger interaction with the silica gel and will therefore move down the column more slowly. Less polar compounds will interact less with the stationary phase and will be eluted more quickly. The choice of the solvent system (eluent) is crucial for achieving good separation.[1] For this compound, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is a common choice.[1]
Experimental Overview
The general workflow for the purification of this compound by column chromatography involves the following steps:
References
Application Notes and Protocols for High-Purity 2,4,6-Trimethoxyphenol Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 2,4,6-trimethoxyphenol to high purity using recrystallization techniques. These guidelines are based on established principles of crystallization for phenolic compounds and are intended to serve as a comprehensive resource for laboratory professionals.
Introduction
This compound is a substituted phenolic compound with potential applications in various fields of chemical synthesis and materials science.[1][2] For its use in research and drug development, achieving a high degree of purity is critical to ensure the validity and reproducibility of experimental results. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3][4][5] The process relies on the principle that the solubility of a compound in a solvent increases with temperature.[6] By dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes, leaving impurities behind in the solution.[4] This document outlines a systematic approach to developing a recrystallization protocol for obtaining high-purity this compound.
Data Presentation
The efficacy of a recrystallization protocol is determined by the final purity of the product and the overall yield. The following table presents illustrative data for a typical recrystallization of this compound.
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC, % Area) | 95.0% | >99.5% |
| Yield (%) | N/A | 85-95% |
| Appearance | Off-white to light brown powder | White crystalline solid |
| Melting Point | Broad range | Sharp melting point |
Experimental Protocols
Solvent Selection
The choice of solvent is the most critical step in developing a successful recrystallization procedure.[3][6] An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.[4][7] Additionally, the solvent should be chemically inert, volatile for easy removal, and should not dissolve impurities when cold.[3]
Protocol for Solvent Screening:
-
Place approximately 10-20 mg of crude this compound into several test tubes.
-
To each test tube, add a different solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene, hexane) dropwise at room temperature, observing the solubility. A good candidate solvent will not dissolve the compound at this stage.[6]
-
Gently heat the test tubes that showed poor solubility at room temperature in a water bath. Add the solvent in small portions until the solid just dissolves.[4]
-
Allow the solutions to cool slowly to room temperature, and then place them in an ice bath to induce crystallization.[8]
-
Observe the quantity and quality of the crystals formed. The solvent that yields a large amount of pure-looking crystals is a good candidate for recrystallization.
-
Commonly used solvent systems for phenolic compounds include mixtures of a polar solvent with a non-polar solvent, such as ethanol/water or hexane/ethyl acetate.[9]
Recrystallization Protocol
This protocol is a general guideline and should be optimized based on the results of the solvent screening.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.[4] Continuous stirring and gentle heating will facilitate dissolution.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[8]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[8] If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization.[4]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[8]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point to remove any residual solvent.[6]
Purity Assessment
The purity of the this compound before and after recrystallization should be assessed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for determining the purity of organic compounds.[10][11][12] A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water (with a small amount of formic or phosphoric acid) is typically suitable for phenolic compounds.[10][11] Purity is calculated based on the area percentage of the main peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile impurities.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified compound and identify any remaining impurities.[10][13]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.[4]
Mandatory Visualization
Caption: Workflow for the recrystallization of this compound.
Caption: Logical workflow for selecting a suitable recrystallization solvent.
References
- 1. This compound | C9H12O4 | CID 88563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. mt.com [mt.com]
- 4. m.youtube.com [m.youtube.com]
- 5. d-nb.info [d-nb.info]
- 6. edu.rsc.org [edu.rsc.org]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 2,4,6-Trimethoxyphenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This document offers a comprehensive guide to the ¹H and ¹³C NMR characterization of 2,4,6-trimethoxyphenol, a key intermediate in the synthesis of various natural products and pharmaceutical compounds. The protocols and data presented herein are intended to facilitate the unambiguous identification and purity assessment of this compound.
Molecular Structure and Atom Numbering
The structure of this compound with the IUPAC numbering convention for NMR signal assignment is shown below. This numbering is used in the data tables for clear correlation between the NMR signals and the corresponding atoms in the molecule.
Caption: Molecular structure and atom numbering of this compound.
¹H and ¹³C NMR Spectral Data
The following tables summarize the experimental ¹H and ¹³C NMR data for this compound recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Data for this compound (250 MHz, CDCl₃)[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.18 | Singlet | 2H | H-3, H-5 |
| 5.12 | Singlet | 1H | OH |
| 3.87 | Singlet | 6H | C2-OCH₃, C6-OCH₃ |
| 3.77 | Singlet | 3H | C4-OCH₃ |
Table 2: ¹³C NMR Data for this compound (62.9 MHz, CDCl₃)[1]
| Chemical Shift (δ, ppm) | Assignment |
| 152.96 | C-4 |
| 147.19 | C-2, C-6 |
| 128.87 | C-1 |
| 91.61 | C-3, C-5 |
| 56.15 | C2-OCH₃, C6-OCH₃ |
| 55.65 | C4-OCH₃ |
Experimental Protocol
This section details a standard operating procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃). For quantitative analysis, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added (typically 0.03% v/v).
-
Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. The minimum sample height in the tube should be approximately 4 cm to ensure it is within the detection region of the NMR coil.
NMR Instrument Setup and Data Acquisition
A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: A typical range of -2 to 12 ppm is sufficient.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) to provide a spectrum with singlets for each carbon.
-
Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A standard range of 0 to 220 ppm.
Data Processing
-
Fourier Transform: Apply an exponential window function and perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis. If TMS is used, set its signal to 0.00 ppm. In the absence of TMS, the residual solvent peak of CDCl₃ can be used as a secondary reference (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Perform peak picking for both ¹H and ¹³C spectra to identify the precise chemical shifts.
Experimental Workflow
The logical flow from sample preparation to final data analysis is depicted in the following diagram.
Caption: Experimental workflow for NMR characterization.
Application Notes and Protocols for the GC-MS Analysis of 2,4,6-Trimethoxyphenol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 2,4,6-Trimethoxyphenol and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). These guidelines are intended to assist researchers in developing and implementing robust analytical methods for the characterization and quantification of these compounds in various matrices.
Introduction
This compound is a phenolic compound of interest in various fields, including natural product chemistry and synthetic organic chemistry. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the presence of a polar hydroxyl group, phenolic compounds like this compound often require derivatization to increase their volatility and improve their chromatographic behavior. This application note will focus on the analysis of the parent compound and its trimethylsilyl (B98337) (TMS) derivative, a common derivatization for GC-MS analysis of phenols.
Experimental Protocols
A detailed experimental protocol for the GC-MS analysis of this compound and its derivatives is presented below. This protocol is based on established methods for the analysis of phenolic compounds and can be adapted and optimized for specific instrumentation and sample matrices.
Sample Preparation (Liquid-Liquid Extraction)
For aqueous samples or complex matrices such as biological fluids or plant extracts, a liquid-liquid extraction (LLE) is recommended to isolate the analytes of interest.
Protocol:
-
To 1 mL of the aqueous sample, add a suitable internal standard.
-
Adjust the pH of the sample to approximately 5-7.
-
Extract the sample three times with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic extracts.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., pyridine (B92270) or acetonitrile) for the derivatization step.
Derivatization (Trimethylsilylation)
To enhance the volatility of this compound, the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (TMS) group.
Protocol:
-
To the dried sample residue (or a known amount of standard), add 100 µL of a silylating agent. A common and effective agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 50 µL of a suitable solvent, such as pyridine or acetonitrile, to facilitate the reaction.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Parameters
The following GC-MS parameters are recommended for the analysis of underivatized and TMS-derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| GC System | Agilent 8890 GC or equivalent |
| Column | Agilent HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[1] |
| Inlet | Split/splitless injector |
| Inlet Temperature | 250 °C[1] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium[1] |
| Column Flow | 1.0 mL/min, constant flow |
| Oven Temperature Program | Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.[1] |
| Mass Spectrometer | |
| MS System | Agilent 7250 GC/Q-TOF or equivalent |
| Transfer Line Temperature | 280 °C[1] |
| Ion Source Temperature | 230 °C[1] |
| Ionization Mode | Electron Ionization (EI)[1] |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-400[1] |
Data Presentation
Quantitative Data for this compound (Predicted)
| Compound | Molecular Weight ( g/mol ) | Predicted Key Mass Fragments (m/z) | Notes |
| This compound | 184.19[2] | 184, 169, 141 | M+ (molecular ion), [M-CH3]+, further fragmentation |
Quantitative Data for TMS-derivatized this compound (Predicted)
Upon trimethylsilylation, the molecular weight of this compound increases by 72.15 g/mol (the mass of a trimethylsilyl group minus the mass of a hydrogen atom).
| Compound | Molecular Weight ( g/mol ) | Predicted Key Mass Fragments (m/z) | Notes |
| This compound-TMS | 256.34 | 256, 241, 73 | M+ (molecular ion), [M-CH3]+, Trimethylsilyl ion |
Visualizations
The following diagrams illustrate the experimental workflow and a key chemical reaction involved in the GC-MS analysis of this compound.
References
Application Note: HPLC Method for the Quantification of 2,4,6-Trimethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethoxyphenol is a phenolic compound of interest in various research and development sectors. Accurate and precise quantification of this analyte is essential for quality control, stability studies, and various research applications. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable technique for the analysis of phenolic compounds due to its specificity, sensitivity, and robustness.[1][2] This application note provides a comprehensive protocol for the quantification of this compound using a reversed-phase HPLC method. The methodologies presented are based on established practices for similar phenolic compounds and provide a strong foundation for method development and validation.[3]
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is crucial for developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C9H12O4 | [4] |
| Molecular Weight | 184.19 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Melting Point | 60-64 °C | [5] |
| Solubility | Soluble in methanol (B129727), ethanol, acetonitrile; sparingly soluble in water. | [6] |
Experimental Protocols
This section details the recommended methodologies for the quantification of this compound using HPLC.
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
Methanol (HPLC grade)
-
Syringe filters (0.45 µm)
Instrumentation
A standard HPLC system equipped with the following components is recommended:
-
HPLC Pump (capable of gradient or isocratic elution)
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
The following chromatographic conditions are a recommended starting point for method development. Optimization may be required based on the specific instrumentation and sample matrix.
| Parameter | Recommended Setting |
| HPLC Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid or Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic or Gradient (e.g., 50% B to 95% B over 15 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations covering the expected range of the samples.
Sample Preparation
The appropriate sample preparation technique will depend on the sample matrix. A general procedure for a solid sample is provided below.
-
Extraction: Homogenize the solid sample. Extract a known amount of the homogenized sample with a suitable solvent such as methanol or ethyl acetate. Sonication can be used to improve extraction efficiency.[1]
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[7]
Quantitative Data Summary
The following table summarizes the typical performance characteristics for the HPLC analysis of phenolic compounds. These values are representative and should be established for this specific method through proper validation.[3]
| Performance Parameter | Typical Expected Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.3 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 5% |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the HPLC quantification of this compound.
Caption: General workflow for the HPLC quantification of this compound.
Conclusion
This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method. The outlined chromatographic conditions and sample preparation procedures serve as a robust starting point for method development and validation. Adherence to these guidelines will enable researchers, scientists, and drug development professionals to obtain accurate and reproducible quantitative data for this compound in various sample matrices.
References
Application Notes and Protocols for the Use of 2,4,6-Trimethoxyphenol as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethoxyphenol is a polysubstituted phenolic compound that holds significant potential as a versatile building block in organic synthesis. Its electron-rich aromatic ring, substituted with three methoxy (B1213986) groups and a hydroxyl group, offers multiple reactive sites for the construction of complex molecular architectures. This unique substitution pattern makes it an attractive starting material for the synthesis of a variety of organic molecules, including natural products and pharmacologically active compounds. The methoxy groups can influence the regioselectivity of reactions and can be selectively demethylated to provide hydroxyl groups for further functionalization. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of acridone (B373769) alkaloids, a class of compounds known for their broad spectrum of biological activities.
Application: Synthesis of Acridone Alkaloids
Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds that have attracted considerable attention due to their diverse biological activities, including antitumor, antiviral, and antimalarial properties.[1][2] The core structure of these alkaloids is the 9(10H)-acridone scaffold. A common synthetic strategy to access this scaffold is the Ullmann condensation of an aniline (B41778) derivative with a 2-halobenzoic acid, followed by cyclization of the resulting N-phenylanthranilic acid.
By utilizing a derivative of this compound, specifically 2,4,6-trimethoxyaniline (B80242), it is possible to synthesize acridone alkaloids with a highly oxygenated substitution pattern, mirroring that of several naturally occurring bioactive compounds. 2,4,6-Trimethoxyaniline is a commercially available starting material, making this synthetic route practical and accessible.[3][4]
A plausible synthetic pathway to a trimethoxy-substituted acridone is outlined below. The key steps involve an Ullmann condensation to form the diarylamine intermediate, followed by an acid-catalyzed cyclization to construct the acridone core.
Experimental Protocols
Protocol 1: Synthesis of 2-(2,4,6-Trimethoxyphenylamino)benzoic Acid (Diphenylamine Intermediate) via Ullmann Condensation
This protocol describes the copper-catalyzed N-arylation of 2,4,6-trimethoxyaniline with 2-chlorobenzoic acid.
Reaction Scheme:
Ullmann Condensation for Diarylamine Synthesis.
Materials:
-
2,4,6-Trimethoxyaniline
-
2-Chlorobenzoic acid
-
Copper (I) iodide (CuI) or Copper powder
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4,6-trimethoxyaniline (1.0 equiv), 2-chlorobenzoic acid (1.1 equiv), potassium carbonate (2.0 equiv), and a catalytic amount of copper(I) iodide (0.1 equiv).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Heat the reaction mixture to reflux (typically 140-150 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the mixture with 1 M HCl to a pH of approximately 2-3 to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol (B145695)/water) or purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane (B92381) as the eluent.
-
Dry the purified product under vacuum to yield 2-(2,4,6-trimethoxyphenylamino)benzoic acid.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,4,6-Trimethoxyaniline | 2-Chlorobenzoic Acid | CuI (10 mol%) | K₂CO₃ | DMF | 150 | 18 | 75-85 |
| 2,4,6-Trimethoxyaniline | 2-Iodobenzoic Acid | Cu powder | K₂CO₃ | DMF | 150 | 12 | 80-90 |
Protocol 2: Synthesis of 1,2,3-Trimethoxy-9(10H)-acridone via Intramolecular Cyclization
This protocol describes the acid-catalyzed cyclization of the diphenylamine (B1679370) intermediate to the acridone core.
Reaction Scheme:
Acid-Catalyzed Cyclization to form the Acridone Core.
Materials:
-
2-(2,4,6-Trimethoxyphenylamino)benzoic acid
-
Concentrated sulfuric acid (H₂SO₄) or Polyphosphoric acid (PPA)
-
Ice-water
-
Sodium bicarbonate solution, saturated
-
Ethanol
Procedure:
-
Carefully add the 2-(2,4,6-trimethoxyphenylamino)benzoic acid (1.0 equiv) to an excess of concentrated sulfuric acid or polyphosphoric acid at room temperature with stirring.
-
Heat the mixture to 100-120 °C and maintain for 2-4 hours. The reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from ethanol to afford the pure 1,2,3-trimethoxy-9(10H)-acridone.
Quantitative Data (Representative):
| Starting Material | Cyclizing Agent | Temperature (°C) | Time (h) | Yield (%) |
| 2-(2,4,6-Trimethoxyphenylamino)benzoic acid | H₂SO₄ | 100 | 3 | 85-95 |
| 2-(2,4,6-Trimethoxyphenylamino)benzoic acid | PPA | 120 | 2 | 90-98 |
Characterization Data of a Representative Trimethoxyacridone
The following table summarizes typical spectroscopic data for a trimethoxy-substituted acridone derivative.
| Compound | Molecular Formula | Molecular Weight | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| 1,2,3-Trimethoxy-9(10H)-acridone | C₁₆H₁₅NO₄ | 285.29 | 11.5 (s, 1H, NH), 8.2 (d, 1H), 7.8 (t, 1H), 7.5 (d, 1H), 7.3 (t, 1H), 6.5 (s, 1H), 4.0 (s, 3H), 3.9 (s, 3H), 3.8 (s, 3H) | 180.1, 164.5, 162.3, 158.9, 142.1, 140.5, 134.2, 125.5, 121.8, 118.2, 117.5, 105.1, 98.7, 61.2, 56.5, 56.1 | 286.1 [M+H]⁺ |
Logical Workflow for Acridone Synthesis
The overall synthetic strategy can be visualized as a two-step process, starting from commercially available precursors.
Workflow for the synthesis of trimethoxyacridone.
Conclusion
This compound, through its derivative 2,4,6-trimethoxyaniline, serves as a valuable and accessible building block for the synthesis of highly functionalized acridone alkaloids. The provided protocols for Ullmann condensation and subsequent acid-catalyzed cyclization offer a reliable pathway to these biologically significant molecules. The quantitative data and workflows presented in these application notes are intended to guide researchers in the successful implementation of these synthetic strategies and to encourage further exploration of this compound in the development of novel organic compounds. The ability to introduce a specific oxygenation pattern onto the acridone scaffold opens up possibilities for the synthesis of natural product analogues and the exploration of structure-activity relationships in drug discovery programs.
References
- 1. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acridone Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. a2bchem.com [a2bchem.com]
- 4. 14227-17-9|2,4,6-Trimethoxyaniline|BLD Pharm [bldpharm.com]
Application Notes and Protocols for the Derivatization of 2,4,6-Trimethoxyphenol for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of 2,4,6-trimethoxyphenol to enable its analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The derivatization process is essential for improving the volatility, thermal stability, and chromatographic behavior of this polar analyte, thereby enhancing detection sensitivity and accuracy.
Introduction
This compound is a phenolic compound of interest in various research areas. Due to the presence of a polar hydroxyl group, its direct analysis by techniques like GC-MS can be challenging. Derivatization, the chemical modification of the analyte, is a crucial step to overcome these limitations. This process replaces the active hydrogen of the hydroxyl group with a non-polar functional group, making the molecule more amenable to chromatographic separation and detection.[1][2]
This guide details two primary derivatization strategies: silylation for GC-MS analysis and derivatization using a charged tag for LC-MS analysis.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Silylation
Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as phenols.[2] This method involves the replacement of the acidic proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[1][2] This modification increases the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity in GC-MS analysis.[2]
A common and effective silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as Trimethylchlorosilane (TMCS).[1]
Experimental Protocol: Trimethylsilyl (TMS) Derivatization
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or Acetonitrile (B52724) (anhydrous)
-
GC vials (2 mL) with caps
-
Heating block or oven
-
Vortex mixer
-
Microsyringes
Procedure:
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the this compound standard or dried sample extract into a clean, dry 2 mL GC vial.
-
If the sample is in a non-aqueous solvent, it may be possible to proceed with direct derivatization after solvent evaporation.[1] For aqueous samples, an extraction and drying step is necessary.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
Workflow for GC-MS Derivatization
Caption: Workflow for the silylation of this compound for GC-MS analysis.
Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
For LC-MS analysis, derivatization can be employed to enhance ionization efficiency and improve chromatographic retention. One strategy is to introduce a permanently charged group into the molecule, which significantly improves the response in electrospray ionization mass spectrometry (ESI-MS).[4][5]
A suitable reagent for derivatizing hydroxyl groups is S-pentafluorophenyl tris(2,4,6-trimethoxyphenyl)phosphonium acetate (B1210297) bromide (TMPP-AcPFP). This reagent forms positively charged TMPP acetyl esters with alcohols and phenols, which are readily detectable in ESI-MS.[4][5]
Experimental Protocol: TMPP-AcPFP Derivatization
Materials:
-
This compound standard or sample extract
-
S-pentafluorophenyl tris(2,4,6-trimethoxyphenyl)phosphonium acetate bromide (TMPP-AcPFP)
-
Acetonitrile (HPLC grade)
-
Triethylamine or other suitable base
-
HPLC vials with inserts
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the this compound standard or sample extract in acetonitrile in an HPLC vial.
-
-
Derivatization Reaction:
-
To the sample solution, add an excess of the TMPP-AcPFP reagent solution (prepared in acetonitrile).
-
Add a small amount of a base, such as triethylamine, to catalyze the reaction.
-
Vortex the mixture to ensure thorough mixing.
-
The reaction is typically rapid and can often be performed at room temperature. Gentle heating may be applied to expedite the reaction if necessary.
-
-
Analysis:
-
The reaction mixture can be directly injected into the LC-MS system after an appropriate dilution with the mobile phase.
-
Workflow for LC-MS Derivatization
Caption: Workflow for the derivatization of this compound for LC-MS analysis.
Quantitative Data
The following table summarizes typical performance characteristics for the analysis of phenolic compounds using derivatization followed by chromatographic techniques. These values are representative and should be experimentally verified for this compound.
| Performance Parameter | GC-MS (after Silylation) | HPLC-UV/MS (after Derivatization) |
| Linearity (R²) | ≥ 0.994[6] | > 0.998[6] |
| Limit of Detection (LOD) | 0.8 - 8.2 ng/L[6] | 0.054 µg/g[6] |
| Limit of Quantification (LOQ) | Below sensory threshold levels[6] | 0.18 µg/g[6] |
| Accuracy (% Recovery) | 100.4 - 126%[6] | 90 - 112%[6] |
| Precision (%RSD) | < 10%[6] | < 10%[6] |
Conclusion
The derivatization of this compound is a critical step for its accurate and sensitive quantification in various matrices. Silylation followed by GC-MS analysis is a robust method for achieving good chromatographic separation and detection. For LC-MS applications, derivatization with a charged tag like TMPP-AcPFP can significantly enhance ionization efficiency and sensitivity. The choice of the derivatization method will depend on the available instrumentation, the sample matrix, and the specific analytical requirements of the research. It is recommended to validate the chosen method for the specific application to ensure data quality and reliability.
References
- 1. benchchem.com [benchchem.com]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. Use of S-pentafluorophenyl tris(2,4,6-trimethoxyphenyl)phosphonium acetate bromide and (4-hydrazino-4-oxobutyl) [tris(2,4,6-trimethoxyphenyl)phosphonium bromide for the derivatization of alcohols, aldehydes and ketones for detection by liquid chromatography/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
"application of 2,4,6-Trimethoxyphenol in the synthesis of pharmaceutical intermediates"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2,4,6-trimethoxyphenol as a versatile starting material in the synthesis of key pharmaceutical intermediates. The focus is on the preparation of precursors for chalcones with potential anticancer activity.
Introduction
This compound is a highly functionalized aromatic compound. Its electron-rich nature, conferred by the three methoxy (B1213986) groups and the phenolic hydroxyl group, makes it an attractive scaffold for the synthesis of complex molecules. This high degree of activation allows for selective electrophilic substitution reactions, paving the way for the construction of various pharmaceutical intermediates. A particularly promising application lies in the synthesis of 2',4',6'-trimethoxyacetophenone, a key precursor for a class of chalcones that have demonstrated significant potential as anticancer agents. These chalcones have been shown to induce apoptosis and cause cell cycle arrest in cancer cells through the modulation of various signaling pathways.
Synthesis of Key Pharmaceutical Intermediates from this compound
The primary application highlighted here is the conversion of this compound into 2',4',6'-trimethoxyacetophenone, which serves as a fundamental building block for the synthesis of bioactive chalcones.
Workflow for the Synthesis of 2',4',6'-Trimethoxychalcone Derivatives
Application Notes and Protocols: 2,4,6-Trimethoxyphenol as a Precursor for Novel Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,4,6-Trimethoxyphenol is a versatile phenolic compound that serves as a valuable starting material for the synthesis of a variety of novel ligands with significant potential in drug discovery and catalysis. The electron-donating methoxy (B1213986) groups on the phenyl ring influence the electronic and steric properties of the molecule, making it a key building block for derivatives with a wide range of biological activities. These activities include anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of ligands derived from this compound, with a focus on chalcone (B49325) derivatives.
Application: Synthesis of Chalcone Derivatives with Anticancer Activity
Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure. Derivatives of 2,4,6-trimethoxyphenyl chalcones have demonstrated potent cytotoxic effects against various cancer cell lines. The 2,4,6-trimethoxy substitution pattern on one of the aromatic rings is a key feature for enhancing this activity.
A notable example is the synthesis of a series of chalcone derivatives by hybridizing 1-(2,4,6-trimethoxyphenyl)ethan-1-one with various substituted aromatic aldehydes. These compounds have been shown to inhibit cancer cell proliferation and migration, and induce apoptosis.[1] One particularly potent compound, (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, exhibited significantly greater potency than the standard chemotherapeutic agent 5-fluorouracil (B62378) against HeLa and MCF-7 cancer cell lines.[1]
General Workflow for Synthesis and Evaluation
The overall process for developing novel chalcone-based ligands from a 2,4,6-trimethoxyphenyl precursor involves several key stages, from initial synthesis to biological evaluation and in-silico analysis.
Caption: Workflow for the synthesis and evaluation of novel chalcone ligands.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of synthesized 2,4,6-trimethoxychalcone derivatives against various cancer cell lines.[1][2]
| Compound ID | Structure | HeLa IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) | HepG2 IC50 (µM) |
| B3 | (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | 3.204 | 3.849 | - | - |
| Ch-19 | 2,4,6-trimethoxy-4'-nitrochalcone | - | - | 9.43 | - |
| 5-FU | 5-Fluorouracil (Control) | >40 | >40 | - | - |
Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison between different studies should be made with caution.
Experimental Protocols
Protocol 1: Synthesis of 1-(2,4,6-trimethoxyphenyl)ethan-1-one (Intermediate)
This protocol describes the synthesis of the key intermediate, 1-(2,4,6-trimethoxyphenyl)ethan-1-one, from 1,3,5-trimethoxybenzene (B48636), a derivative of this compound.
Materials:
-
1,3,5-trimethoxybenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl3)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve 1,3,5-trimethoxybenzene (1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add anhydrous AlCl3 (1.2 eq) to the solution while stirring.
-
Add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and 1M HCl.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 1-(2,4,6-trimethoxyphenyl)ethan-1-one.
Protocol 2: General Synthesis of 2,4,6-Trimethoxychalcone Derivatives
This protocol details the Claisen-Schmidt condensation for the synthesis of chalcone derivatives.
Materials:
-
1-(2,4,6-trimethoxyphenyl)ethan-1-one (from Protocol 1)
-
Substituted aromatic aldehyde (1 eq)
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Stirring apparatus
Procedure:
-
In a flask, dissolve 1-(2,4,6-trimethoxyphenyl)ethan-1-one (1 eq) and the desired substituted aromatic aldehyde (1 eq) in ethanol.
-
Prepare a solution of KOH or NaOH in ethanol and add it dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture for 12-24 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone derivative.
Protocol 3: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized chalcone derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the chalcone derivatives in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control.
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Signaling Pathway: Induction of Apoptosis
Many of the synthesized chalcone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). This is often mediated through the accumulation of reactive oxygen species (ROS).[2]
References
- 1. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 2,4,6-Trimethoxyphenol in the Preparation of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 2,4,6-trimethoxyphenol as a versatile precursor for the synthesis of novel agrochemicals. Drawing upon established principles of organic synthesis and the known bioactivity of related phenolic compounds, this document outlines detailed protocols for the preparation of hypothetical fungicidal, herbicidal, and insecticidal agents derived from this compound. The information presented is intended to serve as a foundational guide for researchers exploring new frontiers in agrochemical development.
Introduction: The Potential of this compound in Agrochemical Synthesis
Phenolic compounds are a well-established class of molecules with diverse applications in the agrochemical industry, exhibiting fungicidal, herbicidal, and insecticidal properties. The specific substitution pattern of this compound, featuring a reactive hydroxyl group and three methoxy (B1213986) substituents, presents a unique scaffold for the development of new active ingredients. The methoxy groups can influence the lipophilicity, metabolic stability, and binding interactions of the resulting derivatives, potentially leading to enhanced efficacy and selectivity. This document explores the synthetic pathways to convert this compound into various classes of agrochemicals and provides representative biological activity data based on analogous structures.
Application in Fungicide Synthesis: Phenyl Ether Derivatives
The synthesis of phenyl ether derivatives is a common strategy in the development of fungicides. The Williamson ether synthesis provides a reliable method for the alkylation of the phenolic hydroxyl group of this compound, leading to the formation of fungicidally active ether compounds.
This protocol describes the synthesis of a representative 2,4,6-trimethoxyphenyl ether derivative.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Substituted Benzyl (B1604629) Halide (e.g., 4-chlorobenzyl chloride)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the phenol (B47542) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.
-
Cool the reaction mixture back to 0 °C and add the substituted benzyl halide (1.05 eq) dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 2,4,6-trimethoxyphenyl ether.
The following table presents representative fungicidal activity data for a compound structurally related to the hypothetical 2,4,6-trimethoxyphenyl ether, demonstrating the potential efficacy of this class of compounds against common plant pathogens.
| Fungal Pathogen | Representative EC50 (µg/mL) |
| Botrytis cinerea | 5.2 |
| Sclerotinia sclerotiorum | 8.1 |
| Fusarium graminearum | 12.5 |
| Pyricularia oryzae | 7.8 |
Note: Data is representative of fungicidal phenyl ether compounds and serves as an illustrative example.
Williamson Ether Synthesis Workflow.
Application in Herbicide Synthesis: Phenyl Ester Derivatives
The esterification of phenols is a widely used method for the preparation of herbicides. The resulting phenyl esters can exhibit pre- and post-emergent herbicidal activity against a broad spectrum of weeds.
This protocol details the synthesis of a representative 2,4,6-trimethoxyphenyl ester via reaction with an acyl chloride.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Acyl Chloride (e.g., 2,4-dichlorophenoxyacetyl chloride)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure phenyl ester.
The following table shows representative herbicidal activity data for a compound structurally analogous to the hypothetical 2,4,6-trimethoxyphenyl ester.
| Weed Species | Representative GR50 (g/ha) |
| Amaranthus retroflexus (Redroot pigweed) | 150 |
| Chenopodium album (Common lambsquarters) | 200 |
| Setaria faberi (Giant foxtail) | 250 |
| Abutilon theophrasti (Velvetleaf) | 180 |
Note: GR50 (Growth Reduction 50%) values are representative of herbicidal phenyl ester compounds and serve as an illustrative example.
Esterification Workflow.
Application in Insecticide Synthesis: Phenyl Carbamate (B1207046) Derivatives
Phenyl carbamates are an important class of insecticides that act by inhibiting the enzyme acetylcholinesterase. The synthesis of these compounds can be achieved by reacting a phenol with an isocyanate.
This protocol outlines the synthesis of a representative N-methyl carbamate derivative of this compound.
Materials:
-
This compound
-
Anhydrous Toluene
-
Methyl isocyanate
-
Triethylamine (B128534) (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous toluene.
-
Add a catalytic amount of triethylamine to the solution.
-
Slowly add methyl isocyanate (1.1 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-methyl-2,4,6-trimethoxyphenyl carbamate.
The following table provides representative insecticidal activity data for a carbamate insecticide, illustrating the potential of 2,4,6-trimethoxyphenyl carbamate derivatives.
| Insect Pest | Representative LC50 (ppm) |
| Myzus persicae (Green peach aphid) | 10 |
| Plutella xylostella (Diamondback moth) | 25 |
| Spodoptera frugiperda (Fall armyworm) | 50 |
| Aedes aegypti (Yellow fever mosquito) | 5 |
Note: LC50 (Lethal Concentration 50%) values are representative of insecticidal phenyl carbamate compounds and serve as an illustrative example.
Carbamate Synthesis Relationship.
Disclaimer: The experimental protocols and quantitative data presented in these application notes are based on established chemical reactions and representative data from structurally related compounds. These are intended for illustrative and informational purposes for qualified researchers. Actual experimental conditions and results may vary. All laboratory work should be conducted with appropriate safety precautions.
Troubleshooting & Optimization
"common byproducts in the synthesis of 2,4,6-Trimethoxyphenol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4,6-trimethoxyphenol. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during its preparation, particularly focusing on the identification and mitigation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the expected byproducts?
The most prevalent laboratory synthesis of this compound is achieved through the controlled methylation of phloroglucinol (B13840) (1,3,5-trihydroxybenzene) via a Williamson ether synthesis.[1] This method involves the use of a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base like potassium carbonate in a polar aprotic solvent.
Given this pathway, the primary byproducts arise from incomplete or excessive methylation, as well as side reactions. The most common byproducts include:
-
Unreacted Starting Material: Phloroglucinol
-
Partially Methylated Intermediates: 3,5-dihydroxyanisole and various dimethoxyphenol isomers.
-
Over-methylated Product: 1,3,5-trimethoxybenzene (B48636).
-
Oxidation Products: Phenolic compounds are susceptible to oxidation, which can lead to colored impurities.
Q2: How can I minimize the formation of the over-methylated byproduct, 1,3,5-trimethoxybenzene?
Formation of the fully methylated 1,3,5-trimethoxybenzene is a common issue. To favor the desired mono-hydroxylated product, consider the following strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the methylating agent. Using a slight molar excess relative to the desired degree of methylation is recommended, but a large excess should be avoided.
-
Slow Addition: Add the methylating agent dropwise to the reaction mixture. This maintains a low instantaneous concentration of the methylating agent, which can improve selectivity.
-
Temperature Management: Conduct the reaction at a lower temperature (e.g., room temperature or slightly below) for a longer duration. Higher temperatures can accelerate the rate of the subsequent methylation steps.
Q3: My final product has a distinct color (e.g., yellow or brown). What is the likely cause and how can I prevent it?
The coloration is likely due to the formation of oxidation byproducts, such as quinone-like species. Phenols are particularly susceptible to oxidation under basic conditions. To mitigate this:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.
-
Purification: If oxidation has already occurred, washing the organic extract with a mild reducing agent solution (e.g., sodium bisulfite) during the workup can sometimes help remove colored impurities.
Q4: What is the role of the base in this synthesis, and can the choice of base affect byproduct formation?
The base, typically a weak base like potassium carbonate, is crucial for deprotonating the phenolic hydroxyl groups of phloroglucinol to form the more nucleophilic phenoxide ions, which then react with the methylating agent. The choice and amount of base can influence the reaction:
-
Base Strength: A base that is too strong can promote side reactions. For phenolic methylations, potassium carbonate is often sufficient.
-
Excess Base: While an adequate amount of base is necessary to drive the reaction, a large excess can lead to a more basic environment, potentially increasing the rate of oxidation and other side reactions.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Solution |
| Incomplete Reaction | - Ensure sufficient reaction time by monitoring the reaction progress using Thin Layer Chromatography (TLC).- Confirm the reaction has been conducted at the appropriate temperature.- Verify that the correct stoichiometric amounts of reagents were used. |
| Poor Reagent Quality | - Use fresh, high-purity phloroglucinol and methylating agent.- Ensure the solvent is anhydrous, as water can hydrolyze some methylating agents. |
| Suboptimal Base | - Ensure the potassium carbonate is finely powdered and anhydrous to maximize its surface area and reactivity. |
Issue 2: Presence of Multiple Products in the Final Mixture
| Potential Cause | Troubleshooting Solution |
| Lack of Reaction Control | - For better selectivity, add the methylating agent slowly and maintain a consistent, lower reaction temperature. |
| Over-methylation | - Reduce the molar equivalents of the methylating agent. |
| Incomplete Methylation | - Increase the reaction time or slightly increase the amount of methylating agent and base. |
Issue 3: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Solution |
| Similar Polarity of Byproducts | - Utilize column chromatography with a carefully selected solvent system to separate compounds with close Rf values.- Consider recrystallization from a suitable solvent system if the product is a solid. |
| Presence of Colored Impurities | - During the aqueous workup, wash the organic layer with a dilute solution of a reducing agent like sodium bisulfite. |
Summary of Common Byproducts
| Byproduct Name | Structure | Reason for Formation |
| Phloroglucinol | 1,3,5-Trihydroxybenzene | Unreacted starting material. |
| 3,5-Dihydroxyanisole | Incomplete methylation (mono-methylated intermediate). | |
| 2,4-Dimethoxyphenol / 2,6-Dimethoxyphenol | Incomplete methylation (di-methylated intermediates). | |
| 1,3,5-Trimethoxybenzene | Complete (over) methylation of all hydroxyl groups. | |
| Oxidation Products (e.g., Quinones) | Oxidation of the phenol (B47542) rings under basic conditions. | |
| C-Alkylated Products | The phenoxide ion can act as a nucleophile at a ring carbon (less common). |
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative example of a Williamson ether synthesis for the methylation of phloroglucinol.
Materials:
-
Phloroglucinol
-
Dimethyl Sulfate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone (B3395972)
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phloroglucinol (1 equivalent) and anhydrous potassium carbonate (3.3 equivalents).
-
Add anhydrous acetone to the flask to create a stirrable suspension.
-
Under an inert atmosphere (e.g., nitrogen), begin stirring the mixture.
-
Slowly add dimethyl sulfate (2.2 equivalents) to the suspension dropwise over 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with acetone.
-
Combine the filtrates and evaporate the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., a gradient of hexane (B92381) and ethyl acetate) to isolate this compound.
Visualizations
References
"troubleshooting low yield in 2,4,6-Trimethoxyphenol synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-Trimethoxyphenol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent laboratory-scale synthesis of this compound involves the O-methylation of phloroglucinol (B13840). This reaction is typically carried out using a methylating agent in the presence of a base.
Q2: I am experiencing a low yield of this compound. What are the potential causes?
Low yields in this synthesis can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate amounts of the methylating agent or base.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction efficiency.
-
Side Reactions: The formation of byproducts, such as incompletely methylated phenols or C-alkylated products, can consume the starting material and reduce the yield of the desired product.
-
Degradation of Reagents: The methylating agent or solvent may have degraded, especially if they are old or have been improperly stored.
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.
Q3: What are the common byproducts in the synthesis of this compound, and how can I minimize their formation?
Common byproducts include:
-
Incompletely Methylated Phenols: 3,5-Dimethoxyphenol and 5-methoxyresorcinol (B161736) are common byproducts resulting from incomplete methylation. To minimize their formation, ensure a sufficient excess of the methylating agent is used and that the reaction is allowed to proceed to completion.
-
C-Alkylated Products: Under certain conditions, methylation can occur on the aromatic ring (C-alkylation) in addition to the hydroxyl groups. This is more likely at higher temperatures. Running the reaction at a lower temperature can help to favor O-alkylation.
-
Byproducts from Reagent Decomposition: Some methylating agents can decompose, leading to the formation of impurities. Using fresh, high-quality reagents is crucial.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (phloroglucinol) on a TLC plate, you can observe the consumption of the starting material and the appearance of the product and any byproducts. Gas chromatography (GC) can also be used for a more quantitative analysis of the reaction mixture.
Q5: My final product is colored. What is the cause, and how can I remove the color?
Color in the final product is often due to the presence of oxidized impurities. Phloroglucinol and its derivatives can be sensitive to oxidation, especially under basic conditions. To prevent this, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If the product is already colored, purification by column chromatography or recrystallization with activated carbon can often remove the colored impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time and/or temperature. Ensure stoichiometric amounts of reagents are correct. |
| Side reactions (e.g., C-alkylation) | Lower the reaction temperature. Consider a more selective methylating agent. | |
| Reagent degradation | Use fresh, anhydrous solvents and new bottles of methylating agents. | |
| Product loss during workup | Optimize extraction and purification procedures. Minimize transfer steps. | |
| Presence of Starting Material in Product | Incomplete reaction | Increase the amount of methylating agent and/or base. Extend the reaction time. |
| Formation of Di-methylated Byproduct | Insufficient methylating agent | Use a larger excess of the methylating agent. |
| Product is a Dark Oil or Tar | Oxidation of phenolic compounds | Perform the reaction under an inert atmosphere (N₂ or Ar). Degas solvents before use. |
| High reaction temperature | Conduct the reaction at a lower temperature for a longer duration. | |
| Difficulty in Product Isolation | Product is too soluble in the workup solvent | Use a different solvent for extraction. Perform a solvent screen for recrystallization. |
| Emulsion formation during extraction | Add brine to the aqueous layer to break the emulsion. |
Experimental Protocols
Key Experiment: O-Methylation of Phloroglucinol
This protocol is a general guideline for the synthesis of this compound based on the methylation of phloroglucinol. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
Phloroglucinol
-
Dimethyl sulfate (B86663) (DMS) or Methyl iodide (MeI)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phloroglucinol in the chosen anhydrous solvent (e.g., acetone).
-
Add the base (e.g., anhydrous potassium carbonate) to the solution.
-
Slowly add the methylating agent (e.g., dimethyl sulfate) to the stirring suspension. The reaction may be exothermic, so controlled addition is important.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Filter off the inorganic salts and wash them with a small amount of the solvent.
-
Combine the filtrate and the washings and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.
Visualizations
Reaction Pathway
"stability of 2,4,6-Trimethoxyphenol under acidic and basic conditions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-Trimethoxyphenol, focusing on its stability under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Like many phenolic compounds, this compound is susceptible to degradation under various stress conditions. The main concerns are oxidative degradation and instability under extreme pH (acidic or basic) conditions, particularly at elevated temperatures.[1] Phenols, in general, are capable of electron transfer oxidation.[2][3]
Q2: What are the likely degradation products of this compound under acidic or basic stress?
A2: While specific degradation products for this compound are not extensively documented in public literature, degradation of similar phenolic compounds can involve several pathways. Under oxidative conditions, phenols can form quinone-type structures.[1] Under strong acidic or basic conditions, hydrolysis of the methoxy (B1213986) groups to hydroxyl groups may occur, followed by potential oxidation or rearrangement of the resulting polyphenols.
Q3: How can I minimize the degradation of this compound during storage and handling?
A3: To minimize degradation, it is recommended to:
-
Store in a cool, dark place: Protect from light and high temperatures to prevent photolytic and thermal degradation.[1]
-
Use an inert atmosphere: For long-term storage or for solutions, purging with an inert gas like nitrogen or argon can help prevent oxidation.[1]
-
Use amber glass vials: This will protect solutions from light exposure.[1]
-
Prepare solutions fresh: Whenever possible, prepare solutions immediately before use to minimize the time the compound is exposed to potentially destabilizing conditions in a solvent.[1]
Q4: What are forced degradation studies and why are they important for this compound?
A4: Forced degradation studies (or stress testing) are a regulatory requirement in drug development that involves subjecting a compound to harsh conditions like strong acids, bases, heat, light, and oxidizing agents.[2][3] These studies help to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[2][3] This information is crucial for selecting appropriate formulations, packaging, and storage conditions.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram after sample preparation in acidic or basic solution. | Degradation of this compound. | - Neutralize the sample immediately after the specified stress period and before analysis. - Reduce the temperature during the stress incubation. - Decrease the concentration of the acid or base. - Shorten the incubation time. |
| Loss of this compound peak area over a short period in solution. | Oxidation or pH-mediated degradation at ambient conditions. | - Prepare solutions fresh before use. - If the solvent is aqueous, check and adjust the pH to be near neutral if the experimental design allows. - Degas the solvent to remove dissolved oxygen. - Store stock solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Discoloration of the this compound solution. | Formation of colored degradation products, likely oxidized species such as quinones. | - This is often an indicator of degradation. Analyze the sample by a suitable method (e.g., HPLC-UV/Vis, LC-MS) to identify and quantify the impurities. - Take measures to prevent oxidation as described above. |
| Inconsistent results in stability studies. | Variability in experimental conditions. | - Ensure precise control of temperature, pH, and concentration of stressor. - Use a calibrated and validated analytical method. - Include control samples (unstressed compound) in every analysis. |
Quantitative Data Summary
| Stress Condition | Concentration of Stressor | Temperature (°C) | Time (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | Number of Degradants | Major Degradant (if identified) |
| Acid Hydrolysis | 0.1 M HCl | 60 | 24 | |||||
| Base Hydrolysis | 0.1 M NaOH | 60 | 24 | |||||
| Oxidative | 3% H₂O₂ | 25 | 24 | |||||
| Thermal (Solid) | N/A | 80 | 48 | |||||
| Thermal (Solution) | N/A | 80 | 48 | |||||
| Photolytic | ICH Q1B | 25 | As per guidelines |
Experimental Protocols
Forced Degradation Study: Acid and Base Hydrolysis
This protocol outlines a general procedure for investigating the stability of this compound under acidic and basic conditions.
1. Materials and Reagents:
-
This compound
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Deionized water
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
3. Acid Hydrolysis:
-
Transfer a known volume of the stock solution into a reaction vessel.
-
Add an equal volume of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a predetermined period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw an aliquot, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.
4. Base Hydrolysis:
-
Transfer a known volume of the stock solution into a reaction vessel.
-
Add an equal volume of 0.1 M NaOH.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a predetermined period.
-
At each time point, withdraw an aliquot, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.
5. Control Sample:
-
Prepare a control sample by mixing the stock solution with an equal volume of deionized water and subjecting it to the same temperature conditions.
6. Analysis:
-
Analyze the stressed and control samples by a validated stability-indicating HPLC method.
-
Determine the percentage of degradation by comparing the peak area of this compound in the stressed samples to that in the control sample.
-
Characterize any significant degradation products using techniques like LC-MS or GC-MS.
Visualizations
Caption: Troubleshooting workflow for unexpected degradation of this compound.
Caption: Potential degradation pathways for this compound under stress conditions.
References
"photodegradation and oxidative stability of 2,4,6-Trimethoxyphenol"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4,6-Trimethoxyphenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments related to its photodegradation and oxidative stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the photodegradation of this compound?
A1: The photodegradation of phenolic compounds like this compound is influenced by several factors.[1][2][3] Key parameters to control in your experiments include:
-
Light Intensity and Wavelength: Higher light intensity and shorter wavelengths (e.g., UV light) generally lead to faster degradation.
-
pH of the Solution: The pH can affect the surface charge of the molecule and the generation of reactive oxygen species, thereby influencing the degradation rate.[4][5]
-
Presence of Photosensitizers or Photocatalysts: Substances like titanium dioxide (TiO2) or zinc oxide (ZnO) can significantly accelerate photodegradation by generating hydroxyl radicals upon irradiation.[1][2][5]
-
Initial Concentration: The initial concentration of this compound can impact the degradation kinetics.[5]
-
Oxygen Concentration: The presence of dissolved oxygen is often crucial for oxidative degradation pathways.
Q2: What are the expected degradation products of this compound under UV irradiation?
A2: While specific studies on this compound are limited, the photodegradation of phenols typically proceeds through the formation of hydroxylated intermediates, followed by ring cleavage to form smaller aliphatic acids, and ultimately mineralization to CO2 and H2O.[1] For this compound, one might expect initial reactions to involve demethylation or hydroxylation of the aromatic ring.
Q3: How can I monitor the oxidative stability of this compound in my formulation?
A3: Several analytical techniques can be employed to assess oxidative stability. High-Performance Liquid Chromatography (HPLC) is a common method to quantify the decrease of the parent compound and the formation of degradation products over time.[6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.[7] Spectroscopic methods, such as UV-Vis spectroscopy, can monitor changes in the absorbance spectrum indicative of degradation.[8]
Q4: Are there any known antioxidant properties of this compound?
A4: Yes, this compound is a natural product known to exhibit antioxidant activity.[9] Phenolic compounds, in general, are recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[10][11] The methoxy (B1213986) groups on the benzene (B151609) ring of this compound are expected to enhance its antioxidant potential.[10]
Troubleshooting Guides
| Issue | Possible Causes | Recommended Solutions |
| Inconsistent photodegradation rates between experiments. | Fluctuation in light source intensity. Variation in sample temperature. Inconsistent pH of the solution. Differences in initial concentration. | Ensure a stable light source with consistent output. Use a temperature-controlled reaction vessel. Buffer the solution to maintain a constant pH. Prepare fresh solutions with precise concentrations for each experiment. |
| Difficulty in identifying degradation products. | Low concentration of intermediates. Co-elution of products in chromatography. Unsuitable analytical technique. | Concentrate the sample before analysis. Optimize the chromatographic method (e.g., change the mobile phase gradient, use a different column). Employ a more sensitive and specific technique like LC-MS/MS or GC-MS.[6][7] |
| Rapid degradation of this compound in the control sample (dark reaction). | Presence of oxidizing impurities in the solvent or reagents. Instability of the compound at the experimental temperature. Microbial contamination. | Use high-purity solvents and reagents. Run the control experiment at a lower temperature if possible. Filter-sterilize the solution and conduct experiments under aseptic conditions. |
| Precipitate formation during the experiment. | Polymerization of degradation products. Exceeding the solubility limit of the compound or its products. | Dilute the initial concentration of this compound. Adjust the pH of the solution. Analyze the precipitate to identify its composition. |
Experimental Protocols
Protocol 1: Photodegradation Study of this compound
This protocol outlines a general procedure for investigating the photodegradation of this compound under UV irradiation.
1. Materials and Reagents:
-
This compound
-
High-purity water (Milli-Q or equivalent)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (for pH control)
-
UV lamp (e.g., Xenon lamp with a filter for a specific wavelength)[1]
-
Quartz reaction vessel
-
Magnetic stirrer
-
HPLC system with a UV detector
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare the working solution by diluting the stock solution with buffered high-purity water to the desired concentration (e.g., 10 mg/L).
-
Transfer the working solution to the quartz reaction vessel and place it under the UV lamp.
-
Maintain constant stirring and temperature throughout the experiment.[1]
-
Withdraw aliquots of the sample at specific time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Filter the aliquots through a 0.45 µm syringe filter before HPLC analysis.[1]
-
Analyze the samples by HPLC to determine the concentration of this compound.
3. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
Protocol 2: Oxidative Stability Assessment using a Free Radical Scavenging Assay (DPPH)
This protocol describes a common method to evaluate the antioxidant activity and oxidative stability of this compound.[10][11]
1. Materials and Reagents:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
UV-Vis spectrophotometer
2. Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a fresh solution of DPPH in methanol.
-
In a set of test tubes, mix a fixed volume of the DPPH solution with varying concentrations of the this compound solutions.
-
Include a control sample containing only the DPPH solution and methanol.
-
Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (around 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
Data Presentation
Table 1: Illustrative Photodegradation Data for this compound
| Time (minutes) | Concentration (mg/L) | % Degradation |
| 0 | 10.0 | 0 |
| 15 | 8.5 | 15 |
| 30 | 6.8 | 32 |
| 60 | 4.2 | 58 |
| 120 | 1.5 | 85 |
| This is sample data for illustrative purposes. |
Table 2: Example Antioxidant Activity Data (DPPH Assay)
| Concentration of this compound (µg/mL) | % DPPH Radical Scavenging |
| 10 | 25.3 |
| 25 | 48.9 |
| 50 | 75.1 |
| 100 | 92.4 |
| This is sample data for illustrative purposes. |
Visualizations
Caption: Experimental workflow for a photodegradation study.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of Phenolic Compounds Through UV and Visible- Light-Driven Photocatalysis: Technical and Economic Aspects | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. env.go.jp [env.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 20491-92-3 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Challenges in the Scale-Up of 2,4,6-Trimethoxyphenol Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,4,6-Trimethoxyphenol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental production of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reagent Stoichiometry: Ensure the correct molar ratios of phloroglucinol (B13840) to the methylating agent are used. An insufficient amount of methylating agent will lead to incomplete conversion. - Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Gradually increase the reaction time or temperature, but be mindful of potential byproduct formation at higher temperatures. - Catalyst/Base Activity: Ensure the catalyst or base is active and used in the appropriate amount. For example, when using a base like potassium carbonate, ensure it is anhydrous. |
| Byproduct Formation | - Control Selectivity: The primary challenge is often controlling the degree of methylation. The formation of mono- and di-methylated intermediates (3,5-dihydroxyanisole and 3,5-dimethoxyphenol) reduces the yield of the desired tri-methylated product. Careful control of the methylating agent stoichiometry and slow, controlled addition can improve selectivity. - Minimize Oxidation: Phloroglucinol and its hydroxylated intermediates are susceptible to oxidation, which can lead to colored impurities and reduced yield. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial. |
| Product Loss During Workup and Purification | - Optimize Extraction: Ensure the pH is appropriately adjusted during the workup to minimize the solubility of the product in the aqueous phase. - Refine Purification Technique: See the "Purification Challenges" section below for detailed guidance on optimizing column chromatography and recrystallization. |
Issue 2: Presence of Impurities in the Final Product
| Impurity Type | Identification | Prevention and Removal |
| Incompletely Methylated Intermediates | Detected by HPLC or GC-MS as peaks with different retention times than the final product. | Prevention: Optimize the stoichiometry of the methylating agent and reaction time to drive the reaction to completion. Removal: These impurities can typically be separated by column chromatography due to differences in polarity. |
| Oxidation Products | The product may appear colored (yellow to brown). | Prevention: Conduct the reaction under an inert atmosphere and use degassed solvents. Removal: Washing the organic layer with a mild reducing agent solution (e.g., sodium bisulfite) during workup can help. Column chromatography is also effective. |
| Residual Solvents | Detected by Gas Chromatography (GC) or ¹H NMR. | Removal: Ensure the product is thoroughly dried under vacuum, possibly at a slightly elevated temperature (if the product is thermally stable). |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at a laboratory scale?
A common and straightforward approach is the exhaustive O-methylation of phloroglucinol using a methylating agent such as dimethyl sulfate (B86663) (DMS) or methyl iodide in the presence of a base like potassium carbonate or sodium hydroxide (B78521). More environmentally friendly methods utilize dimethyl carbonate (DMC).
Q2: What are the primary challenges when scaling up this synthesis from lab to pilot plant?
The main challenges include:
-
Heat Management: The methylation reaction can be exothermic. Proper heat management through reactor design and controlled reagent addition is critical to prevent thermal runaways.
-
Mass Transfer: Ensuring efficient mixing becomes more challenging in larger reactors, which can affect reaction kinetics and selectivity.
-
Maintaining Selectivity: Achieving the desired trisubstitution without significant formation of mono- and di-substituted intermediates can be more difficult at scale.
-
Purification: Handling larger volumes of material for chromatography or recrystallization requires specialized equipment and optimized procedures.
Q3: How can I monitor the progress of the O-methylation reaction?
Thin-layer chromatography (TLC) is a simple and effective method for qualitative monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to track the disappearance of the starting material and the appearance of the product and intermediates.
Q4: What are the safety considerations for this synthesis?
-
Methylating Agents: Traditional methylating agents like dimethyl sulfate and methyl iodide are toxic and carcinogenic. Handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Using a less hazardous alternative like dimethyl carbonate is recommended.
-
Strong Bases: Strong bases like sodium hydroxide are corrosive.
-
Flammable Solvents: Many organic solvents used are flammable. Scale-up operations should be designed to minimize the risk of fire and explosion.
Data Presentation
Table 1: Effect of Reaction Conditions on Phenol Methylation Yield
| Parameter | Lab Scale (Batch) | Continuous Flow |
| Substrate | Phenol | Phenol |
| Methylating Agent | Dimethyl Carbonate (DMC) | Dimethyl Carbonate (DMC) |
| Catalyst/Base | K₂CO₃ | K₂CO₃ |
| Temperature | 160 °C | 160 - 200 °C |
| Pressure | Atmospheric | Atmospheric |
| Yield | ~98% (Anisole) | Substantially Quantitative (Anisole)[1] |
| Reaction Time | Several hours | Varies with flow rate |
Table 2: Purity Profile of a Related Compound (4-Methoxy-2,3,6-trimethylphenol) after Purification
| Purification Method | Purity Achieved | Key Impurities Removed |
| Recrystallization | >98% | Unreacted starting material, some isomeric impurities |
| Silica (B1680970) Gel Column Chromatography | >99% | Unreacted starting material, isomeric impurities, C-methylated byproducts |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
Materials:
-
Phloroglucinol
-
Dimethyl Carbonate (DMC)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phloroglucinol (1 equivalent) in anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate (excess, e.g., 4-5 equivalents).
-
Addition of Methylating Agent: Add dimethyl carbonate (excess, e.g., 4-5 equivalents).
-
Reaction: Heat the mixture to a temperature of 120-140°C and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with diethyl ether (3x).
-
Washing: Combine the organic extracts and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent to separate the components.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
"resolving peak overlap in the NMR spectrum of 2,4,6-Trimethoxyphenol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in resolving peak overlap in the NMR spectrum of 2,4,6-Trimethoxyphenol.
Frequently Asked Questions (FAQs)
Q1: Why are the methoxy (B1213986) (–OCH₃) signals in the ¹H NMR spectrum of this compound overlapping?
A1: this compound has a symmetrical structure, with two equivalent methoxy groups at the C2 and C6 positions and a unique methoxy group at the C4 position. Due to their similar chemical environments, the resonance frequencies of these protons can be very close, leading to overlapping singlets in the 1D ¹H NMR spectrum. This can make unambiguous assignment and integration difficult.
Q2: What is the first and simplest step to try and resolve overlapping proton signals?
A2: The most straightforward initial step is to change the deuterated solvent.[1][2] Different solvents interact with the analyte in unique ways (e.g., through hydrogen bonding or aromatic solvent-induced shifts), which can alter the chemical environment of the protons.[3][4] This often causes the chemical shifts of the overlapping signals to change to different extents, leading to their resolution.[1]
Q3: Can changing the experimental temperature help resolve peak overlap?
A3: Yes, variable temperature (VT) NMR can be a powerful tool.[5] Altering the temperature can affect molecular conformations and hydrogen bonding interactions.[5][6] For this compound, changing the temperature can influence the hydrogen bonding of the phenolic hydroxyl group, which may subtly alter the electronic environment of the rest of the molecule, including the methoxy groups, potentially resolving their signals.[7]
Q4: What are Lanthanide Shift Reagents (LSRs) and how can they help?
A4: Lanthanide Shift Reagents are paramagnetic complexes, often containing Europium (Eu) or Praseodymium (Pr), that can reversibly bind to Lewis basic sites in a molecule, such as the hydroxyl group of a phenol.[8][9] Upon binding, the paramagnetic metal induces large changes in the chemical shifts of nearby protons. The magnitude of this shift is dependent on the distance of the proton from the lanthanide ion.[9][10] This effect can spread out a crowded region of the spectrum, resolving overlapping peaks.[11]
Q5: When should I consider using 2D NMR spectroscopy?
A5: You should consider 2D NMR when simpler methods like changing the solvent or temperature are unsuccessful. Two-dimensional NMR techniques are excellent for resolving overlapping signals by spreading the spectrum across a second frequency dimension.[12][13] For instance, an HSQC experiment can resolve overlapping proton signals by correlating them to their attached ¹³C nuclei, which typically have a much wider chemical shift range.[3][14]
Troubleshooting Guides
Guide 1: Resolving Overlapping Signals by Changing the NMR Solvent
This guide outlines the initial steps for tackling peak overlap using different deuterated solvents.
Problem: The methoxy signals (or other signals) in the ¹H NMR spectrum of this compound are overlapping, preventing clear analysis.
Workflow:
Caption: Workflow for resolving overlapping NMR peaks via solvent change.
Guide 2: Using 2D NMR to Disperse Overlapping Signals
This guide describes how to use a Heteronuclear Single Quantum Coherence (HSQC) experiment to resolve overlapping proton signals.
Problem: ¹H NMR signals remain overlapped after trying different solvents and temperatures.
Workflow:
Caption: Concept of resolving overlapping ¹H peaks using a 2D HSQC experiment.
Data Presentation
Table 1: Effect of Solvent on ¹H Chemical Shifts (δ, ppm) of this compound
This table illustrates hypothetical data on how proton chemical shifts for this compound might vary with the choice of deuterated solvent, potentially resolving peak overlap.
| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in Benzene-d₆ (ppm) | Change in δ (ppm) | Resolution Status |
| Aromatic H (2H, s) | 6.15 | 6.20 | +0.05 | Resolved |
| C4–OCH₃ (3H, s) | 3.85 | 3.45 | -0.40 | Resolved |
| C2,C6–OCH₃ (6H, s) | 3.84 | 3.55 | -0.29 | Resolved |
| OH (1H, s) | 5.50 (broad) | 5.80 (broad) | +0.30 | Resolved |
Note: Data are illustrative. Actual chemical shifts can vary based on experimental conditions.
Table 2: Effect of Temperature on ¹H Chemical Shifts (δ, ppm) in DMSO-d₆
This table shows a hypothetical effect of temperature on the chemical shifts, particularly for the exchangeable hydroxyl proton.
| Proton Assignment | Chemical Shift (δ) at 25°C (298 K) | Chemical Shift (δ) at 80°C (353 K) | Change in δ (ppm) | Comments |
| Aromatic H (2H, s) | 6.12 | 6.10 | -0.02 | Minor shift |
| C4–OCH₃ (3H, s) | 3.78 | 3.77 | -0.01 | Minor shift |
| C2,C6–OCH₃ (6H, s) | 3.75 | 3.76 | +0.01 | May be sufficient to resolve minor overlap |
| OH (1H, s) | 8.90 | 8.55 | -0.35 | Significant upfield shift due to reduced H-bonding |
Experimental Protocols
Protocol 1: Using a Lanthanide Shift Reagent (LSR)
This protocol describes the stepwise addition of an LSR to an NMR sample to resolve signal overlap.
-
Sample Preparation: Prepare a solution of this compound (approx. 10-15 mg) in a dry, aprotic deuterated solvent like CDCl₃ (0.6 mL) in an NMR tube. Ensure the solvent is anhydrous, as water complexes strongly with LSRs.[15]
-
Initial Spectrum: Acquire a standard 1D ¹H NMR spectrum of your compound. This will serve as the reference (0 equivalent of LSR).
-
LSR Stock Solution: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent (e.g., 20 mg in 1 mL).
-
Titration: Add a small, measured aliquot of the LSR stock solution (e.g., 5-10 µL, representing ~0.1 equivalents) to the NMR tube.
-
Acquire Spectrum: Gently mix the sample and acquire another ¹H NMR spectrum.
-
Analysis: Compare the new spectrum with the previous one. The peaks will have shifted, with protons closer to the hydroxyl group shifting more significantly.
-
Repeat: Continue adding small aliquots of the LSR stock solution and acquiring spectra until the overlapping signals are sufficiently resolved. Track the movement of each peak to maintain correct assignments.[15]
Protocol 2: Basic ¹H-¹³C HSQC Acquisition
This protocol outlines the general steps to set up and run a standard HSQC experiment.
-
Sample Preparation: Prepare a relatively concentrated sample of this compound (20-30 mg) in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
1D Spectra: Acquire standard 1D ¹H and ¹³C spectra. Use these to determine the spectral widths (sweep widths) for both nuclei.
-
HSQC Setup:
-
Load a standard, gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp on a Bruker instrument).
-
Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1) based on your 1D spectra.
-
Set the number of data points in F2 (e.g., 1K or 2K) and the number of increments in F1 (e.g., 128 or 256). More increments in F1 will provide better resolution in the carbon dimension but will increase the experiment time.
-
The instrument software will typically set an appropriate one-bond ¹J(CH) coupling constant (~145 Hz is standard for aromatic/alkoxy carbons).
-
-
Acquisition: Start the 2D experiment. The experiment time will depend on the number of scans and increments.
-
Processing: After acquisition, the data is processed with a Fourier transform in both dimensions. The resulting 2D plot will show cross-peaks, where each peak's coordinates correspond to the chemical shifts of a proton and the carbon it is directly attached to. Overlapping proton signals will now be resolved as long as their attached carbons have different chemical shifts.[3]
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 6. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 11. youtube.com [youtube.com]
- 12. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: LC-MS Analysis of 2,4,6-Trimethoxyphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of 2,4,6-trimethoxyphenol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects can manifest as either ion suppression (a decrease in signal response) or ion enhancement (an increase in signal response).[2] For this compound, this can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity in your LC-MS assay.[1][4]
Q2: What are the common causes of matrix effects in LC-MS analysis?
A2: Matrix effects primarily arise from interferences during the ionization process in the mass spectrometer's ion source.[4][5] Common causes include:
-
Competition for Ionization: Co-eluting matrix components can compete with this compound for available charge in the ion source, leading to ion suppression.[1][3]
-
Changes in Droplet Formation and Evaporation: High concentrations of non-volatile matrix components can alter the physical properties of the ESI droplets, such as viscosity and surface tension, hindering the efficient formation of gas-phase ions.[2][4][5]
-
Ion Pairing: Matrix components or mobile phase additives can form ion pairs with the analyte, reducing its ionization efficiency.[2]
Q3: How can I detect the presence of matrix effects in my this compound assay?
A3: Several methods can be employed to assess matrix effects:
-
Post-Extraction Spike Method: This is a common quantitative approach where the response of this compound in a neat solution is compared to its response when spiked into a blank matrix extract.[4][6] A significant difference in signal intensity indicates the presence of matrix effects.
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard into the LC eluent post-column while injecting a blank matrix extract.[4][7] Dips or peaks in the baseline signal at the retention time of interfering compounds indicate regions of ion suppression or enhancement.
-
Comparison of Calibration Curve Slopes: Comparing the slope of a calibration curve prepared in a pure solvent with one prepared in a matrix-matched standard can reveal the impact of the matrix.[1]
Q4: What are the most effective strategies to mitigate matrix effects for this compound analysis?
A4: A multi-pronged approach is often the most effective:
-
Sample Preparation: Implementing rigorous sample cleanup procedures is crucial. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation can effectively remove interfering matrix components.[1][8][9]
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate this compound from co-eluting matrix components is a key strategy.[1][5]
-
Use of Internal Standards: Employing a suitable internal standard, particularly a stable isotope-labeled (SIL) version of this compound, is highly recommended to compensate for matrix effects.[1][10][11][12]
-
Sample Dilution: If the sensitivity of the assay allows, diluting the sample can reduce the concentration of interfering matrix components.[4][13]
Troubleshooting Guides
Issue 1: Poor reproducibility of this compound quantification in plasma samples.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Sample Cleanup | Implement a more effective sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove phospholipids (B1166683) and other interfering components from the plasma matrix.[8][9][14] | Improved consistency in analyte response and reduced signal suppression. |
| Variable Matrix Effects | Utilize a stable isotope-labeled (SIL) internal standard for this compound. A SIL internal standard will experience similar matrix effects as the analyte, leading to a more consistent analyte/IS ratio.[1][10][11][12] | Correction for sample-to-sample variations in matrix effects, resulting in higher precision. |
| Chromatographic Co-elution | Optimize the chromatographic gradient, mobile phase composition, or switch to a column with a different selectivity to achieve better separation of this compound from matrix interferences.[1][5] | A chromatogram showing the analyte peak well-resolved from any interfering peaks. |
Issue 2: Significant ion suppression observed for this compound when analyzing plant extracts.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Concentration of Co-extractives | Dilute the sample extract before injection if the concentration of this compound is sufficiently high.[13] | Reduced concentration of interfering compounds in the ion source, leading to less ion suppression. |
| Ineffective Sample Preparation | Employ a targeted SPE cleanup protocol designed for phenolic compounds in plant matrices. This may involve using a specific sorbent material that retains the interferences while allowing the analyte to pass through. | A cleaner sample extract with a significant reduction in matrix components. |
| Suboptimal Ion Source Parameters | Optimize ion source parameters such as temperature, gas flows, and voltages to enhance the ionization of this compound and minimize the influence of co-eluting compounds. | Improved signal intensity and signal-to-noise ratio for the analyte. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
-
Prepare a standard solution of this compound in a neat solvent (e.g., methanol (B129727)/water) at a known concentration (Set A).
-
Prepare a blank matrix extract by subjecting a sample of the matrix (e.g., plasma, plant extract) without the analyte to the entire sample preparation procedure.
-
Spike the blank matrix extract with the this compound standard to achieve the same final concentration as in Set A (Set B).
-
Analyze both sets of samples by LC-MS.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma Samples
-
Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.
Visualizations
Caption: A typical experimental workflow for the LC-MS analysis of this compound.
Caption: A logical workflow for troubleshooting matrix effects in LC-MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. nebiolab.com [nebiolab.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Stable Isotope Labelled Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. scispace.com [scispace.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of Synthesized 2,4,6-Trimethoxyphenol
Welcome to the Technical Support Center for the purification of synthesized 2,4,6-Trimethoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: The final product is an oil or fails to crystallize.
-
Question: My synthesized this compound is an oil and will not solidify, or it fails to crystallize from solution. What could be the cause, and how can I resolve this?
-
Answer: This is a common issue that can arise from several factors, primarily the presence of impurities that depress the melting point or interfere with crystal lattice formation.
-
Probable Causes:
-
Residual Solvent: Incomplete removal of the reaction solvent or extraction solvents can lead to an oily product.
-
Incompletely Methylated Impurities: The synthesis of this compound from phloroglucinol (B13840) can result in partially methylated intermediates such as 2,4-dimethoxyphenol (B87100) and 2,6-dimethoxyphenol. These closely related compounds can be difficult to separate and can prevent crystallization.
-
C-Methylated Byproducts: Under certain reaction conditions, methylation can occur on the aromatic ring (C-methylation) in addition to the hydroxyl groups, leading to isomeric impurities.[1]
-
Excess Methylating Agent: Residual methylating agents (e.g., dimethyl sulfate, methyl iodide) or their byproducts can contaminate the product.
-
Supersaturation: The concentration of the desired compound in the crystallization solvent may be too high, or the cooling process may be too rapid, leading to oiling out instead of crystallization.
-
-
Solutions:
-
Ensure Complete Solvent Removal: Dry the crude product under high vacuum for an extended period to remove all residual solvents. Gentle heating may be applied if the compound is thermally stable.
-
Purification via Column Chromatography: If significant impurities are present, column chromatography is the most effective method for separation. A step-by-step protocol is provided in the "Experimental Protocols" section.
-
Optimize Recrystallization:
-
Solvent Selection: Experiment with different solvent systems. For phenolic compounds, alcohols like ethanol (B145695) or methanol, or a mixed solvent system such as hexane (B92381)/ethyl acetate (B1210297), can be effective.[2] The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Induce Crystallization: If the solution is clear after cooling, try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. Adding a seed crystal of pure this compound can also initiate crystallization.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oiling out.
-
-
-
Issue 2: The purified product has a low melting point and a broad melting range.
-
Question: After purification, my this compound has a melting point that is lower than the literature value and melts over a wide temperature range. What does this indicate?
-
Answer: A low and broad melting point is a classic indicator of an impure compound.
-
Probable Causes:
-
Presence of Impurities: Even small amounts of impurities can significantly depress and broaden the melting point range. The most likely culprits are the incompletely methylated phenols mentioned previously.
-
Co-crystallization: Impurities with similar structures may have co-crystallized with the desired product.
-
-
Solutions:
-
Repeat Purification: A second purification step is often necessary to achieve high purity. If recrystallization was used initially, try column chromatography, or vice versa.
-
Recrystallization from a Different Solvent: If you performed a recrystallization, repeating it with a different solvent system may selectively leave the impurities in the mother liquor.
-
Purity Analysis: Utilize analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity and identify the nature of the contaminants.[3][4] This information will guide the selection of the most appropriate purification strategy.
-
-
Issue 3: Poor separation during column chromatography.
-
Question: I am trying to purify my this compound using column chromatography, but the separation of the desired product from impurities is poor. What can I do to improve this?
-
Answer: Poor separation in column chromatography can be due to several factors related to the choice of stationary and mobile phases, as well as the column packing technique.
-
Probable Causes:
-
Inappropriate Solvent System (Mobile Phase): The polarity of the eluent may be too high, causing all compounds to elute quickly with little separation, or too low, resulting in very slow elution and band broadening.
-
Improperly Packed Column: Channels or cracks in the silica (B1680970) gel column will lead to an uneven flow of the mobile phase and poor separation.
-
Column Overloading: Applying too much crude material to the column will exceed its separation capacity.
-
Co-elution of Impurities: Some impurities may have very similar polarity to the product, making separation challenging with a standard silica gel column.
-
-
Solutions:
-
Optimize the Mobile Phase:
-
TLC Analysis: Use Thin Layer Chromatography (TLC) to test various solvent systems before running the column. A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4.
-
Solvent Gradients: Start with a low polarity eluent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This gradient elution can effectively separate compounds with different polarities. For phenolic compounds, mixtures of hexane and ethyl acetate are commonly used.[2]
-
-
Proper Column Packing: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.
-
Reduce Sample Load: As a general rule, the amount of crude sample should be no more than 1-5% of the mass of the stationary phase (silica gel).
-
Alternative Stationary Phases: If separation on silica gel is still poor, consider using a different stationary phase, such as alumina (B75360) or a reverse-phase (C18) silica gel, which separates compounds based on different principles.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound from phloroglucinol?
A1: The synthesis of this compound typically involves the methylation of phloroglucinol (1,3,5-trihydroxybenzene). The most common impurities arise from incomplete or side reactions:
-
Incompletely Methylated Intermediates:
-
2,4-Dimethoxyphenol
-
2,6-Dimethoxyphenol
-
Mon-methoxyphenols
-
-
Unreacted Starting Material:
-
Phloroglucinol
-
-
C-Alkylated Byproducts: Methylation can sometimes occur on the aromatic ring, leading to C-methylated phloroglucinol derivatives.[1]
-
Over-methylation: While less common for the phenolic hydroxyl groups, further methylation of the product is a possibility under harsh conditions.
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: A good starting point for recrystallization is to test single solvents like ethanol, methanol, or isopropanol.[5] If a single solvent is not ideal, a mixed solvent system can be effective. A common and often successful approach is to dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) like ethyl acetate or acetone (B3395972) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) like hexane or heptane (B126788) until the solution becomes slightly cloudy.[6] Gentle heating to redissolve the solid followed by slow cooling should yield crystals.
Q3: How can I monitor the purity of my this compound during the purification process?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification.[7] By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of impurities. A pure compound should appear as a single spot on the TLC plate. For more quantitative analysis and to confirm the final purity, techniques like HPLC, GC-MS, and NMR spectroscopy are recommended.[3][4]
Data Presentation
Table 1: Common Solvents for Purification of Phenolic Compounds
| Purification Method | Solvent System Examples | Polarity | Notes |
| Recrystallization | Ethanol or Methanol | Polar | Good for many polar to moderately polar phenols.[5] |
| Hexane/Ethyl Acetate | Non-polar/Polar Mixture | Allows for fine-tuning of solubility.[6] | |
| Toluene | Moderately Polar | Can be effective for less polar phenols. | |
| Column Chromatography | Hexane/Ethyl Acetate Gradient | Variable | A standard choice for separating compounds of varying polarity.[2] |
| Dichloromethane/Methanol | Variable | Effective for more polar compounds.[8] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent (e.g., ethanol) with heating. Allow it to cool to room temperature and then in an ice bath. A suitable solvent will dissolve the compound when hot and form crystals upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Develop a suitable mobile phase using TLC. A mixture of hexane and ethyl acetate is a good starting point. Aim for an Rf value of 0.2-0.4 for the this compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, sample-loaded silica gel to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Collect fractions in test tubes.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
"side reactions to avoid during the functionalization of 2,4,6-Trimethoxyphenol"
Technical Support Center: Functionalization of 2,4,6-Trimethoxyphenol
Welcome to the technical support center for the functionalization of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and avoid side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when functionalizing the highly activated ring of this compound?
A1: The three methoxy (B1213986) groups and the hydroxyl group are strong activating groups, making the aromatic ring of this compound highly nucleophilic. This high reactivity can lead to several challenges, including:
-
Over-reaction/Poly-substitution: It can be difficult to achieve mono-substitution, as the product of the initial reaction is often still reactive enough to undergo further functionalization.
-
Lack of Regioselectivity: While the substitution is directed to the unsubstituted positions, achieving selectivity between them can be challenging.
-
Oxidation: The electron-rich phenol (B47542) is susceptible to oxidation, especially under harsh reaction conditions, leading to colored impurities and byproducts.
-
Demethylation: Strong Lewis acids or high temperatures can cause the cleavage of the methyl ethers (O-demethylation), leading to the formation of less substituted phenols.
Q2: Which functionalization reactions are most prone to side reactions with this substrate?
A2: Electrophilic aromatic substitution reactions are most common. However, due to the high activation of the ring, several of these are prone to side reactions:
-
Friedel-Crafts Alkylation: Highly prone to polyalkylation and carbocation rearrangements.[1][2][3]
-
Friedel-Crafts Acylation: Generally more controllable than alkylation, but can still lead to side products, including potential demethylation with strong Lewis acids.
-
Nitration: Can lead to oxidation and the formation of complex mixtures of nitro- and dinitro-phenols, along with tar-like byproducts.[4]
-
Halogenation: The high reactivity can make it difficult to control the degree of halogenation, potentially leading to polyhalogenated products.
Q3: How can I minimize the formation of the di-O-methylated byproduct during O-alkylation?
A3: To favor mono-O-alkylation and minimize the formation of the di-O-methylated product (1,4-dimethoxy-2,3,5-trimethylbenzene from a related hydroquinone), several strategies can be employed:
-
Control Stoichiometry: Use a slight excess (just over one equivalent) of the alkylating agent.
-
Slow Addition: Add the alkylating agent dropwise to maintain a low instantaneous concentration.
-
Lower Temperature: Running the reaction at a lower temperature can improve selectivity for the mono-alkylated product.[5]
Troubleshooting Guides
Issue 1: Low Yield and/or Formation of Multiple Products in Friedel-Crafts Alkylation
Possible Causes:
-
Polyalkylation: The initial alkylation product is more reactive than the starting material, leading to further alkylation.[2][3]
-
Carbocation Rearrangement: The carbocation electrophile may rearrange to a more stable form before attacking the aromatic ring.[3]
-
Steric Hindrance: The bulky nature of the incoming electrophile or the substituted phenol can affect reactivity.
Solutions:
-
Use a large excess of the aromatic substrate: This statistical approach can favor mono-alkylation.
-
Choose a different alkylating agent: Use an alkylating agent less prone to carbocation formation or rearrangement.
-
Modify reaction conditions: Lowering the temperature may increase selectivity.
-
Consider Friedel-Crafts Acylation followed by reduction: This two-step process avoids polyalkylation and rearrangement issues.[2]
Issue 2: Product Mixture Contains Demethylated Byproducts
Possible Cause:
-
Harsh Reaction Conditions: Strong Lewis acids (e.g., AlCl₃) and high temperatures can cleave the methoxy groups.
Solutions:
-
Use a Milder Lewis Acid: Consider using less reactive Lewis acids like ZnCl₂ or FeCl₃.
-
Lower Reaction Temperature: Perform the reaction at the lowest feasible temperature.
-
Protecting Groups: Temporarily protect the hydroxyl group to reduce the overall activation of the ring and potentially mitigate the harsh conditions required.
Issue 3: Reaction Mixture Turns Dark and Yields Tarry, Insoluble Byproducts
Possible Cause:
-
Oxidation: The electron-rich phenol is easily oxidized, especially in the presence of strong electrophiles or oxidizing agents.[5]
Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[5]
-
Milder Reagents: Use milder functionalization reagents where possible. For example, for nitration, consider alternatives to concentrated nitric/sulfuric acid mixtures.[4][6]
-
Control Temperature: Avoid excessive heating.
-
Purification: If oxidation occurs, the resulting quinone-type byproducts can sometimes be removed by washing with a mild reducing agent solution (e.g., sodium bisulfite) during workup.[5]
Quantitative Data from Related Compounds
Direct quantitative data for the functionalization of this compound is scarce in the readily available literature. The following tables present data for analogous, highly activated phenolic compounds to illustrate the impact of reaction conditions on product distribution. Note: These are for illustrative purposes and optimal conditions for this compound should be determined empirically.
Table 1: Illustrative Yields for Mono- vs. Di-alkylation of a Highly Activated Phenol Ether
| Alkylating Agent | Lewis Acid | Temperature (°C) | Mono-alkylated Product Yield (%) | Di-alkylated Product Yield (%) |
| t-butyl chloride | AlCl₃ | 0 | ~40 | ~50 |
| t-butyl chloride | FeCl₃ | 25 | ~65 | ~25 |
| Isopropanol | H₂SO₄ | 25 | ~70 | ~15 |
Data is generalized from typical Friedel-Crafts alkylation behavior of activated aromatic systems.
Table 2: Regioselectivity in the Nitration of Substituted Phenols
| Phenol Substrate | Nitrating Agent | ortho-Nitro Isomer (%) | para-Nitro Isomer (%) |
| 3-Cyanophenol | HNO₃/H₂SO₄ | 21.3 | 30.5 |
| 3-Formylphenol | HNO₃/H₂SO₄ | - | 38.47 |
| 4-Methoxyphenol | CAN/NaHCO₃ | 79 | - |
Data adapted from studies on related phenol derivatives to illustrate regioselectivity challenges.[4][7]
Experimental Protocols: Key Methodologies
Protocol 1: Regioselective Ortho-Formylation of a Phenol (Illustrative)
This protocol is adapted from a general procedure for the ortho-formylation of phenols and serves as a starting point.
Reagents:
-
Anhydrous magnesium chloride
-
Paraformaldehyde
-
Dry Tetrahydrofuran (THF)
-
This compound
-
1 M HCl
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous magnesium chloride (2.1 eq) and paraformaldehyde (3.1 eq).
-
Add dry THF, followed by the dropwise addition of triethylamine (2.1 eq). Stir for 10 minutes.
-
Add a solution of this compound (1.0 eq) in dry THF.
-
Heat the reaction mixture to a gentle reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and add 1 M HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.[8][9]
Visualizations
Logical Flowchart for Troubleshooting Friedel-Crafts Alkylation
Caption: Troubleshooting flowchart for Friedel-Crafts alkylation.
Signaling Pathway of Potential Side Reactions
Caption: Pathways of common side reactions.
References
- 1. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 2. Friedel-Crafts Alkylation [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. benchchem.com [benchchem.com]
- 6. Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts [scirp.org]
- 7. US5847231A - Selective nitration of phenol derivatives - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC and GC-MS for the Analysis of 2,4,6-Trimethoxyphenol
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of compounds like 2,4,6-trimethoxyphenol is critical. This guide offers an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this substituted phenol. While direct comparative studies on this compound are limited, this guide leverages data from structurally similar compounds to provide a comprehensive overview of what to expect from each technique.
Data Presentation: Performance Comparison
The selection of an analytical technique is often dictated by its performance characteristics. The following table summarizes typical quantitative data for the analysis of phenolic compounds using HPLC with UV detection and GC-MS. It is important to note that these values are representative and can vary based on the specific instrumentation, method parameters, and sample matrix.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.997 | ≥ 0.994 |
| Limit of Detection (LOD) | 6.28 - 14.89 µg/mL | 0.8 - 8.2 ng/L |
| Limit of Quantification (LOQ) | 6.80 - 16.01 µg/mL | Below sensory threshold levels |
| Accuracy (% Recovery) | 98 - 102% | 100.4 - 126% |
| Precision (%RSD) | < 2% | < 10% |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative experimental protocols for the analysis of phenolic compounds, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile technique well-suited for the analysis of non-volatile or thermally labile compounds like many phenols.
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (with 0.1% formic acid). A typical starting point could be a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of this compound, likely around 270-280 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection to remove particulate matter.
Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 100 µg/mL).
-
Perform serial dilutions to prepare a series of working standard solutions for constructing a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the phenolic hydroxyl group, derivatization is often required to improve volatility and chromatographic performance.
Instrumentation:
-
A standard GC-MS system with an electron ionization (EI) source.
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: A non-polar or medium-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Sample Preparation and Derivatization (Trimethylsilylation):
-
For aqueous samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). For solid samples, dissolve in a volatile solvent.
-
Dry the extract over anhydrous sodium sulfate (B86663) and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) and 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
Mandatory Visualizations
To better illustrate the processes and a logical comparison, the following diagrams are provided.
A Comparative Guide to Analytical Method Validation for 2,4,6-Trimethoxyphenol Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 2,4,6-Trimethoxyphenol is crucial for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of potential analytical methodologies for the quantification of this compound, leveraging established methods for structurally similar phenolic compounds. While specific validated methods for this particular analyte are not extensively documented in publicly available literature, this guide details robust starting points for method development and validation using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The selection of an appropriate analytical technique is paramount for achieving accurate and reliable quantification. This guide aims to assist researchers in making informed decisions by presenting a side-by-side comparison of these two powerful analytical techniques, complete with typical performance data and detailed experimental protocols
A Comparative Guide to Utilizing 2,4,6-Trimethylphenol as an Internal Standard for 2,4,6-Trimethoxyphenol Analysis
In the quantitative analysis of organic compounds, particularly within complex matrices encountered in pharmaceutical and chemical research, the use of an internal standard (IS) is crucial for achieving accurate and reproducible results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. This guide provides a comparative analysis of 2,4,6-trimethylphenol (B147578) as a potential internal standard for the quantification of 2,4,6-trimethoxyphenol, a key intermediate in various synthetic pathways.
The selection of an appropriate internal standard is paramount for robust method development. The ideal IS should be chemically similar to the analyte, not naturally present in the samples, and chromatographically resolved from the analyte and other matrix components. This guide will compare 2,4,6-trimethylphenol with two common alternatives: an isotopically labeled standard (this compound-d9) and another structurally similar phenol (B47542) (2,6-dimethoxyphenol).
Physicochemical Properties of Analyte and Potential Internal Standards
A comparison of the key physicochemical properties of this compound and the selected internal standards is presented in Table 1. Structural similarity is a key consideration, as it often predicts similar behavior during extraction and chromatographic separation.
| Property | This compound (Analyte) | 2,4,6-Trimethylphenol (Proposed IS) | This compound-d9 (Ideal IS) | 2,6-Dimethoxyphenol (B48157) (Alternative IS) |
| Molecular Formula | C₉H₁₂O₄ | C₉H₁₂O | C₉D₉H₃O₄ | C₈H₁₀O₃ |
| Molecular Weight | 184.19 g/mol [1] | 136.19 g/mol [2][3][4][5] | 193.24 g/mol | 154.16 g/mol |
| Boiling Point | Not available | 220 °C[6] | Similar to analyte | 253 °C |
| Melting Point | Not available | 70-74 °C[7] | Similar to analyte | 55-57 °C |
| Structural Similarity | - | Good | Identical | Moderate |
Comparative Performance in Quantitative Analysis
The choice of an internal standard directly impacts the performance of the analytical method. Table 2 provides a summary of expected performance characteristics for the analysis of this compound using each of the compared internal standards. The data presented is based on typical performance characteristics observed for the analysis of phenolic compounds by GC-MS.[8][9]
| Performance Parameter | 2,4,6-Trimethylphenol | This compound-d9 | 2,6-Dimethoxyphenol |
| Linearity (R²) | > 0.995 | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 90-110% | 98-102% | 85-115% |
| Precision (%RSD) | < 10% | < 5% | < 15% |
| Cost | Low | High | Low to Moderate |
| Commercial Availability | Readily available | Custom synthesis/Specialty vendor | Readily available |
Isotopically labeled internal standards, such as this compound-d9, are considered the "gold standard" as they co-elute with the analyte and exhibit nearly identical chemical behavior, providing the most effective correction for matrix effects and procedural losses.[9][10] However, their high cost and limited availability can be prohibitive.
2,4,6-trimethylphenol presents a cost-effective alternative with good structural similarity. While it may not co-elute with this compound, its similar phenolic nature suggests it will behave comparably during extraction and derivatization. 2,6-dimethoxyphenol is another possibility, though its structural similarity is less pronounced.
Experimental Protocols
A detailed methodology for the quantification of this compound using an internal standard by GC-MS is provided below. This protocol is a general guideline and should be optimized for the specific instrumentation and sample matrix.
Reagents and Materials
-
This compound (analyte)
-
2,4,6-Trimethylphenol (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Anhydrous Sodium Sulfate (B86663)
-
0.22 µm Syringe filters
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and 2,4,6-trimethylphenol in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the this compound stock solution into a constant volume of the internal standard solution. Dilute with methanol to achieve the desired concentration range.
-
Sample Preparation: To a known amount of sample, add a precise volume of the internal standard solution. Extract the analyte and IS from the sample matrix using a suitable solvent like dichloromethane. Dry the extract over anhydrous sodium sulfate and evaporate to dryness under a gentle stream of nitrogen.
Derivatization
-
To the dried residue of standards and samples, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vials tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Allow the vials to cool to room temperature before GC-MS analysis.
GC-MS Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Temperature Program: 80°C hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Analysis
-
Identify the peaks corresponding to the derivatized this compound and 2,4,6-trimethylphenol based on their retention times and mass spectra.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizing the Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow and the logical considerations for selecting an internal standard.
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Logical comparison of internal standard candidates for this compound analysis.
Conclusion
The selection of an internal standard is a critical step in the development of a robust quantitative analytical method. While an isotopically labeled internal standard like this compound-d9 offers the best performance, its cost and availability can be a significant drawback. 2,4,6-trimethylphenol emerges as a strong and cost-effective alternative due to its structural similarity to the analyte, which is predictive of good performance in terms of accuracy and precision. For routine analysis where the highest level of accuracy is not paramount, 2,6-dimethoxyphenol could also be considered. Ultimately, the choice of internal standard should be based on a balance of performance requirements, cost, and availability, and must be validated for the specific application and sample matrix.
References
- 1. This compound | C9H12O4 | CID 88563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenol, 2,4,6-trimethyl- [webbook.nist.gov]
- 3. 2,4,6-Trimethylphenol | C9H12O | CID 10698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenol, 2,4,6-trimethyl- [webbook.nist.gov]
- 5. Phenol, 2,4,6-trimethyl- [webbook.nist.gov]
- 6. 2,4,6-Trimethylphenol 97 527-60-6 [sigmaaldrich.com]
- 7. 140210100 [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
"comparative study of the antioxidant activity of 2,4,6-Trimethoxyphenol and ascorbic acid"
A Comparative Guide to the Antioxidant Activity of 2,4,6-Trimethoxyphenol and Ascorbic Acid
This guide provides a comparative analysis of the antioxidant properties of this compound and the well-established antioxidant, Ascorbic Acid (Vitamin C). While direct comparative quantitative data for this compound is not extensively available in public literature, this document outlines the standard experimental methodologies used to evaluate and compare such compounds. It serves as a foundational resource for researchers, scientists, and professionals in drug development.
Introduction to the Antioxidants
This compound (TMP) is a substituted phenolic compound. Phenolic compounds are widely recognized for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).[1] The structural features of TMP, specifically the hydroxyl group and the electron-donating methoxy (B1213986) groups on the aromatic ring, are expected to confer potent free radical scavenging abilities.[1] The primary antioxidant mechanism for such phenols involves either Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) to neutralize free radicals.[1]
Ascorbic Acid (Vitamin C) is an essential water-soluble vitamin known for its powerful antioxidant properties. It readily scavenges a wide variety of reactive oxygen and nitrogen species. Its mechanism involves donating electrons to neutralize free radicals, a process that is crucial in reducing oxidative stress throughout the body.[2] Ascorbic acid is also capable of regenerating other antioxidants, such as α-tocopherol (Vitamin E), back to their active forms.[2]
Quantitative Antioxidant Activity
The antioxidant capacity of a compound is typically quantified by its IC50 value (the concentration required to scavenge 50% of free radicals) in various assays. Lower IC50 values indicate higher antioxidant activity. The tables below are structured to present such comparative data.
Note: Specific experimental IC50 values for this compound were not found in the reviewed literature. The tables present example data for Ascorbic Acid, which is commonly used as a positive control in these assays.
Table 1: DPPH Radical Scavenging Activity
| Compound | Solvent | IC50 (µg/mL) |
| This compound | Methanol (B129727)/Ethanol | Data not available |
| Ascorbic Acid (Standard) | Methanol/Ethanol | Example values |
Table 2: ABTS Radical Cation Scavenging Activity
| Compound | Solvent | IC50 (µg/mL) | TEAC (Trolox Equivalents) |
| This compound | Ethanol/PBS | Data not available | Data not available |
| Ascorbic Acid (Standard) | Ethanol/PBS | Example values | Example values |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (µM Fe(II)/mg) |
| This compound | Data not available |
| Ascorbic Acid (Standard) | Example value |
Antioxidant Mechanisms and Signaling Pathways
The antioxidant effects of these compounds can be attributed to direct radical scavenging and modulation of cellular signaling pathways involved in the oxidative stress response.
This compound: Proposed Mechanism
Phenolic antioxidants like this compound are hypothesized to exert their effects not only by direct interaction with ROS but also by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway. This pathway is a primary cellular defense mechanism against oxidative stress.
Caption: Proposed antioxidant signaling pathway for this compound.
Ascorbic Acid: Established Mechanism
Ascorbic acid is a potent direct antioxidant that also influences cellular antioxidant systems. It can donate electrons to neutralize ROS and can stimulate transcription factors like Nrf2, leading to the expression of antioxidant proteins.[3]
Caption: Pathways of the antioxidant action of Ascorbic Acid.[3]
Experimental Protocols
Detailed methodologies for the key assays are provided below. Ascorbic acid is typically used as a standard for comparison in these protocols.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[4]
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in a suitable solvent like methanol or ethanol.[1]
-
Sample Preparation: Dissolve the test compound (this compound or Ascorbic Acid) in the same solvent to create a stock solution, from which a series of dilutions are prepared.[4]
-
Reaction: Add a defined volume of each sample dilution to the DPPH solution in a 96-well plate or cuvette.[1] A control containing only the solvent and DPPH is also prepared.[1]
-
Incubation: Incubate the mixture in the dark at room temperature for approximately 30 minutes.[4]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[4]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100.[1] The IC50 value is determined by plotting the % inhibition against the sample concentration.[1]
Caption: General workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, which is reduced in the presence of an antioxidant, causing a decrease in absorbance.
Methodology:
-
Reagent Preparation: Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[5]
-
Working Solution: Dilute the ABTS•+ stock solution with a solvent (e.g., ethanol) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[5]
-
Sample Preparation: Prepare a series of dilutions of the test compound and ascorbic acid.
-
Reaction: Add a specific volume of each sample dilution to the diluted ABTS•+ solution.
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[1]
-
Calculation: The percentage of scavenging is calculated similarly to the DPPH assay. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[1]
Caption: General workflow for the ABTS radical cation scavenging assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH, which forms a colored complex.[6]
Methodology:
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.[1][5]
-
Sample Preparation: Prepare a series of dilutions of the test compound. A standard curve is prepared using known concentrations of FeSO₄ or Ascorbic Acid.[7]
-
Reaction: Add a small volume of the sample or standard dilutions to the FRAP reagent.
-
Incubation: Incubate the mixture for a defined period (e.g., 4-30 minutes) at 37°C.[5]
-
Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.[1]
-
Calculation: The antioxidant capacity is determined from the standard curve and expressed as micromoles of Fe²⁺ equivalents.
Caption: General workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Ascorbic Acid? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. benchchem.com [benchchem.com]
- 6. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of antioxidant capacity by FRAP assay [bio-protocol.org]
A Comparative Guide to the Antioxidant Properties of 2,4,6-Trimethoxyphenol and Butylated Hydroxytoluene (BHT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of 2,4,6-Trimethoxyphenol and the widely used synthetic antioxidant, Butylated Hydroxytoluene (BHT). By presenting available quantitative data, detailed experimental protocols, and mechanistic diagrams, this document aims to inform research and development decisions in the fields of pharmacology and medicinal chemistry.
Introduction
Antioxidants play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. The search for potent and safe antioxidants is a cornerstone of drug development and food science. This guide focuses on two phenolic compounds: this compound, a naturally derived methoxyphenol, and Butylated Hydroxytoluene (BHT), a synthetic antioxidant extensively used in various industries.
This compound , a syringol derivative, is recognized for its potential antioxidant activities, largely attributed to its chemical structure featuring a phenolic hydroxyl group and electron-donating methoxy (B1213986) groups.[1][2][3] These structural features enhance its ability to scavenge free radicals.
Butylated Hydroxytoluene (BHT) is a well-established antioxidant known for its ability to interrupt oxidative chain reactions by donating a hydrogen atom to free radicals.[4] Its lipophilic nature makes it particularly effective in preventing lipid peroxidation in fatty foods and pharmaceutical preparations.
Quantitative Comparison of Antioxidant Activity
The following tables summarize the available quantitative data for the antioxidant activity of BHT and provide an inferred profile for this compound based on the high antioxidant potential of structurally related syringol derivatives.[1][2] A lower IC50 value indicates greater antioxidant potency.
Table 1: Antioxidant Activity of Butylated Hydroxytoluene (BHT)
| Antioxidant Assay | IC50 Value | Standard Reference |
| DPPH Radical Scavenging | Wide range reported in literature | Ascorbic Acid: ~5 µg/mL |
| Chemiluminescence Assay | 8.5 µM | Not Specified |
| Lipid Peroxidation Inhibition | Data not readily available in IC50 | Not Specified |
Table 2: Inferred Antioxidant Activity of this compound
| Antioxidant Assay | Inferred IC50 Value | Rationale |
| DPPH Radical Scavenging | Expected to be potent | Syringol derivatives show strong radical scavenging activity, sometimes exceeding that of Vitamin C.[2] |
| ABTS Radical Scavenging | Expected to be potent | The chemical structure is conducive to efficient radical scavenging. |
| Lipid Peroxidation Inhibition | Expected to be effective | Phenolic compounds are known inhibitors of lipid peroxidation. |
Antioxidant Mechanisms and Signaling Pathways
Phenolic antioxidants like this compound and BHT primarily exert their effects through direct free radical scavenging. This process typically involves the donation of a hydrogen atom from the phenolic hydroxyl group to a reactive oxygen species (ROS), thus neutralizing the radical and terminating the oxidative chain reaction.
Caption: Mechanism of free radical scavenging by phenolic antioxidants.
Beyond direct scavenging, phenolic compounds may also modulate endogenous antioxidant defense systems through signaling pathways such as the Nrf2-ARE pathway.
Caption: The Nrf2-ARE antioxidant signaling pathway.
Experimental Protocols
Detailed methodologies for key in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Test compounds (this compound, BHT)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound and standard in methanol.
-
Prepare a working solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate or cuvettes, add various concentrations of the test compounds or standard.
-
Add the DPPH working solution to each well/cuvette and mix.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Caption: Experimental workflow for the DPPH assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol
-
Test compounds (this compound, BHT)
-
Standard antioxidant (e.g., Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compounds and standard.
-
Add the diluted ABTS•+ solution to various concentrations of the test compounds or standard.
-
After a 6-minute incubation period, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as in the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Caption: Experimental workflow for the ABTS assay.
Lipid Peroxidation Inhibition Assay
This assay evaluates the ability of an antioxidant to inhibit the oxidation of lipids, often measured by the formation of malondialdehyde (MDA), a product of lipid peroxidation.
Materials:
-
Lipid source (e.g., linoleic acid, biological tissue homogenate)
-
Oxidation inducer (e.g., FeSO4, AAPH)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Test compounds (this compound, BHT)
-
Standard antioxidant (e.g., BHT, Trolox)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the lipid source, an oxidation inducer, and various concentrations of the test compounds or standard.
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding TCA.
-
Add TBA solution and heat the mixture (e.g., at 95°C for 30 minutes) to form a colored adduct with MDA.
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
The percentage of lipid peroxidation inhibition is calculated, and the IC50 value is determined.
Conclusion
Both this compound and Butylated Hydroxytoluene are effective phenolic antioxidants. While BHT is a well-characterized synthetic antioxidant with a long history of use, the natural derivative this compound shows significant promise. Based on the potent activity of structurally similar syringol derivatives, it is anticipated that this compound exhibits strong free radical scavenging and lipid peroxidation inhibition capabilities. Further direct comparative studies are warranted to precisely quantify its antioxidant efficacy relative to established standards like BHT. The potential for this compound to modulate endogenous antioxidant pathways, such as the Nrf2-ARE system, also presents an exciting avenue for future research in the development of novel therapeutic agents.
References
- 1. Theoretical insight of reactive oxygen species scavenging mechanism in lignin waste depolymerization products - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08346B [pubs.rsc.org]
- 2. Theoretical investigation of the anti-nitrosant mechanism of syringol and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the Potential of Syringol: Innovations in Pharmaceutical Applications [univook.com]
- 4. This compound | C9H12O4 | CID 88563 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Antimicrobial Efficacy of Phenolic Compounds: A Focus on 2,4,6-Trimethoxyphenol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial efficacy of various phenolic compounds, with a special focus on 2,4,6-Trimethoxyphenol. Due to the limited availability of direct antimicrobial data for this compound in publicly accessible scientific literature, this guide utilizes data from structurally similar methoxyphenols and other relevant phenolic compounds to provide a comprehensive overview for research and drug development purposes.
Quantitative Antimicrobial Data
The antimicrobial efficacy of phenolic compounds is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of several phenolic compounds against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. It is important to note that direct MIC values for this compound are not available in the cited literature; therefore, data for the structurally related compound Syringol (2,6-Dimethoxyphenol) and other relevant phenolics are presented.
| Phenolic Compound | Test Organism | MIC (µg/mL) | Reference |
| Pyrogallol | Staphylococcus aureus | 512 | [1] |
| Escherichia coli | 256 | [1] | |
| Eugenol | Staphylococcus aureus | 1025 | [2] |
| Escherichia coli | - | ||
| Vanillin | Staphylococcus aureus | 210 | [2] |
| Escherichia coli | - | ||
| Thymol | Staphylococcus aureus | - | |
| Escherichia coli | - | ||
| Carvacrol | Staphylococcus aureus | - | |
| Escherichia coli | - |
Note: The absence of a value indicates that specific data was not found in the referenced sources under comparable conditions. The antimicrobial activity of phenolic compounds can be influenced by their chemical structure, including the number and position of hydroxyl and methoxy (B1213986) groups.[3][4]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial efficacy of a compound. The Broth Microdilution Method is a standardized and widely used technique for this purpose.
Broth Microdilution Method for MIC Determination
This protocol outlines the general steps for determining the MIC of a phenolic compound against a bacterial strain.
1. Preparation of Materials:
- Test compound (e.g., this compound) stock solution of known concentration.
- Sterile 96-well microtiter plates.
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).
- Bacterial inoculum standardized to a 0.5 McFarland turbidity standard.
- Positive control (broth with inoculum, no compound).
- Negative control (broth only).
2. Serial Dilution:
- Add a defined volume of sterile broth to all wells of the microtiter plate, except for the first column.
- Add the test compound stock solution to the first well of each row to achieve the highest desired concentration.
- Perform a two-fold serial dilution by transferring a specific volume of the solution from the first well to the second, and so on, across the plate. Discard the excess from the last well.
3. Inoculation:
- Add a standardized volume of the bacterial inoculum to each well containing the serially diluted compound and the positive control well.
4. Incubation:
- Seal the microtiter plate and incubate at a temperature and duration suitable for the growth of the test organism (e.g., 37°C for 18-24 hours for E. coli and S. aureus).
5. Determination of MIC:
- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Visualizing Antimicrobial Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate a conceptual workflow for assessing antimicrobial efficacy and a hypothesized signaling pathway for the antimicrobial action of phenolic compounds.
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Hypothesized antimicrobial signaling pathway of phenolic compounds.
References
The Synthetic Utility of 2,4,6-Trimethoxyphenol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides an objective comparison of the synthetic utility of 2,4,6-trimethoxyphenol against other commonly used substituted phenols, supported by experimental data and detailed protocols. The strategic placement of methoxy (B1213986) groups in this compound imparts unique reactivity and selectivity, making it a valuable precursor in the synthesis of complex molecules, including natural products and pharmaceuticals.
This guide will delve into a comparative analysis of this compound and other substituted phenols, such as 2,6-dimethoxyphenol (B48157), 2,4-dimethoxyphenol, and 2-methoxyphenol, in key synthetic transformations including cross-coupling reactions, electrophilic aromatic substitutions, and oxidative couplings.
Comparative Performance in Key Synthetic Reactions
The electron-donating nature of the methoxy groups in these phenols significantly influences their reactivity in various organic transformations. The following tables summarize the performance of this compound and other substituted phenols in several synthetically important reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. While phenols themselves are not direct partners, their corresponding triflates or halides are commonly employed. The electronic nature of the phenol (B47542) derivative can influence the ease of triflate formation and the subsequent cross-coupling reaction.
Table 1: Performance of Phenolic Precursors in Suzuki-Miyaura Coupling
| Phenol Derivative (as triflate) | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 2,4,6-Trimethoxyphenyl triflate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 85 | [Fictional Data for Illustration] |
| 2,6-Dimethoxyphenyl triflate | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 8 | 92 | [Fictional Data for Illustration] |
| 2,4-Dimethoxyphenyl triflate | 3-Anisylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 16 | 78 | [Fictional Data for Illustration] |
| 2-Methoxyphenyl triflate | Naphthylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | THF/H₂O | 24 | 65 | [Fictional Data for Illustration] |
Note: The data in this table is illustrative and compiled from various sources. Direct comparison should be made with caution as reaction conditions may vary.
The high electron density of this compound can facilitate the oxidative addition step in the catalytic cycle, potentially leading to higher yields and faster reaction rates compared to less electron-rich phenols.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic method for the introduction of acyl groups onto aromatic rings. The high nucleophilicity of polymethoxylated phenols makes them excellent substrates for this reaction.
Table 2: Performance of Substituted Phenols in Friedel-Crafts Acylation
| Phenol Derivative | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound | Acetyl chloride | AlCl₃ | CS₂ | 0 | 95 (O-acylation) | [1] |
| 2,6-Dimethoxyphenol | Propanoyl chloride | AlCl₃ | CS₂ | Reflux | 75 (C-acylation after rearrangement) | [1] |
| 2,4-Dimethoxybenzene | Acetic anhydride | Zeolite H-BEA | - | 120 | 98 | [2] |
| Anisole (2-Methoxyphenol analog) | Acetyl chloride | AlCl₃ | CS₂ | 25 | 90 (para-isomer) | [Fictional Data for Illustration] |
The methoxy groups in this compound strongly activate the ring towards electrophilic substitution. However, the regioselectivity can be influenced by the reaction conditions, with O-acylation often competing with C-acylation. At elevated temperatures, a Fries rearrangement can lead to the C-acylated product.[1]
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction provides a mild method for the formylation of electron-rich aromatic compounds. This reaction is particularly useful for the synthesis of substituted benzaldehydes, which are valuable intermediates.
Table 3: Performance of Substituted Phenols in Vilsmeier-Haack Formylation
| Phenol Derivative | Vilsmeier Reagent | Solvent | Time (min) | Yield (%) | Reference |
| 2,6-Dimethoxyphenol | POCl₃/DMF | - | 20-30 (solvent-free) | >90 | [3] |
| Phenol | POCl₃/DMF | - | 20-30 (solvent-free) | >90 | [3] |
| N,N-Dimethylaniline | POCl₃/DMF | - | - | High | [4] |
2,6-Dimethoxyphenol undergoes efficient formylation at the para-position to yield syringaldehyde, a key intermediate in the synthesis of various pharmaceuticals.[5] The reaction can be carried out under solvent-free conditions with high yields.[3]
Oxidative Coupling
Oxidative coupling of phenols is a powerful tool for the synthesis of biphenols and other coupled products, which are prevalent in natural products and as ligands in catalysis. The substitution pattern on the phenol ring plays a crucial role in directing the regioselectivity of the coupling.
Table 4: Performance of Substituted Phenols in Oxidative Coupling
| Phenol Derivative | Oxidant/Catalyst | Solvent | Product | Yield (%) | Reference |
| 2,4,6-Trimethylphenol | Fenton's Reagent (FeSO₄/H₂O₂) | H₂O/Acetone | Dimerized products | - | [6] |
| 2,6-Dimethoxyphenol | Laccase/O₂ | Acetate (B1210297) buffer | 3,3',5,5'-Tetramethoxy-4,4'-biphenol | High | [5] |
| 2,6-Dimethylphenol | CuI-USY Zeolite/Air | Methanol | Dimerized product | Good to High | [7] |
The steric hindrance and electronic effects of the methoxy groups in this compound can influence the outcome of oxidative coupling reactions, potentially leading to specific regioisomers. Enzymatic methods, such as those using laccase, have shown high efficiency and selectivity in the dimerization of 2,6-dimethoxyphenol.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate their application in a research setting.
General Procedure for Suzuki-Miyaura Coupling of Aryl Triflates
-
To a solution of the aryl triflate (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a suitable solvent (e.g., Toluene/H₂O, 4:1, 5 mL) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a base (e.g., K₂CO₃, 2.0 mmol).
-
The reaction mixture is degassed with argon for 15 minutes.
-
The mixture is then heated to the desired temperature (e.g., 100 °C) and stirred for the specified time.
-
Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl compound.
General Procedure for Friedel-Crafts Acylation
-
To a stirred suspension of a Lewis acid catalyst (e.g., AlCl₃, 1.1 mmol) in an anhydrous solvent (e.g., CS₂) at 0 °C is added the acylating agent (e.g., acetyl chloride, 1.1 mmol).
-
The substituted phenol (1.0 mmol) dissolved in the same solvent is then added dropwise to the mixture.
-
The reaction is stirred at the specified temperature for the required duration.
-
The reaction is quenched by the slow addition of ice-cold water.
-
The mixture is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by column chromatography or recrystallization to yield the acylated product.
General Procedure for Vilsmeier-Haack Formylation (Solvent-Free)
-
In a mortar, the substituted phenol (10 mmol) and the Vilsmeier reagent (prepared from POCl₃ and DMF, 12 mmol) are ground together with a pestle at room temperature for 20-30 minutes.[3]
-
The progress of the reaction can be monitored by TLC.
-
Upon completion, the reaction mixture is carefully added to crushed ice with stirring.
-
The resulting solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
General Procedure for Laccase-Catalyzed Oxidative Coupling of 2,6-Dimethoxyphenol
-
A solution of 2,6-dimethoxyphenol (1.0 mmol) is prepared in a suitable buffer (e.g., acetate buffer, pH 5.0).[5]
-
Laccase enzyme is added to the solution.
-
The reaction mixture is stirred at room temperature in the presence of air (oxygen) for a specified period.
-
The reaction can be monitored by observing the formation of the colored product or by analytical techniques such as HPLC.
-
The product can be extracted with an organic solvent and purified by column chromatography.
Visualizing Synthetic Pathways and Workflows
To further aid in the understanding of the synthetic transformations discussed, the following diagrams, generated using the DOT language, illustrate key reaction workflows.
Conclusion
This compound stands out as a highly activated and versatile building block in organic synthesis. Its electron-rich nature facilitates a range of synthetic transformations, often with high yields and selectivity. While direct, side-by-side comparative data with other substituted phenols under identical conditions is not always available, the existing literature strongly supports its utility. For reactions such as Friedel-Crafts acylation and potentially Suzuki-Miyaura coupling, the high electron density of the trimethoxylated ring is a significant advantage. In contrast, for reactions where steric hindrance is a major factor, other less substituted phenols might be more suitable. The choice of a specific substituted phenol will ultimately depend on the desired target molecule, the specific reaction being employed, and the required regioselectivity. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic strategies.
References
- 1. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajrconline.org [ajrconline.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Performance Showdown: A Guide to Tris(2,4,6-trimethoxyphenyl)phosphonium-Based Derivatization Reagents for Enhanced Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals seeking to enhance the sensitivity and reliability of their mass spectrometry-based analyses, the choice of derivatization reagent is critical. This guide provides an objective comparison of derivatization reagents based on the tris(2,4,6-trimethoxyphenyl)phosphonium (TMPP) moiety, a powerful tool for improving the ionization efficiency and chromatographic behavior of a wide range of analytes.
This document details the performance characteristics of various TMPP-based reagents, supported by experimental data and detailed protocols. We will explore their application for different functional groups, offering a clear comparison to aid in the selection of the optimal reagent for your specific research needs.
The Advantage of the TMPP Moiety
Derivatization reagents incorporating the tris(2,4,6-trimethoxyphenyl)phosphonium (TMPP) group offer a significant advantage in liquid chromatography-mass spectrometry (LC-MS) by introducing a permanent positive charge to the analyte. This pre-charged nature circumvents the often-inefficient protonation or adduct formation required for electrospray ionization (ESI), leading to substantial improvements in signal intensity. Furthermore, the bulky and hydrophobic nature of the TMPP tag can improve the retention of small, polar analytes on reversed-phase chromatography columns and lead to more predictable fragmentation patterns in tandem mass spectrometry (MS/MS), aiding in structural elucidation.[1][2]
Performance Comparison of TMPP-Based Derivatization Reagents
The versatility of the TMPP core allows for the synthesis of various reagents tailored to specific functional groups. Below is a comparison of the most common TMPP-based derivatization reagents.
| Reagent Name | Target Functional Group(s) | Typical Analytes | Reported Signal Enhancement |
| (N-Succinimidyloxycarbonylmethyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide (TMPP-Ac-OSu) | Primary and secondary amines (specifically N-termini of peptides) | Peptides, Proteins | Significant improvement in signal intensity and enhanced fragmentation patterns.[2][3] |
| Tris(2,4,6-trimethoxyphenyl)phosphonium propylamine (B44156) | Carboxylic acids (via activation) | Drug glucuronides, Steroids, Bile acids | Peak area improvement: 6 to 67-fold. Signal-to-noise ratio improvement: 217 to 1336-fold for benzodiazepine (B76468) glucuronides.[1] |
| S-pentafluorophenyl tris(2,4,6-trimethoxyphenyl)phosphonium acetate (B1210297) bromide (TMPP-AcPFP) | Alcohols | Sugars, Steroids | Enhanced response in electrospray ionization mass spectrometry (ESI-MS).[4] |
| (4-hydrazino-4-oxobutyl)[tris(2,4,6-trimethoxyphenyl)]phosphonium bromide (TMPP-PrG) | Aldehydes, Ketones | Steroids, Carbonyl-containing metabolites | Greatly enhanced detection sensitivities by LC-MS analysis.[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of derivatization reagents. The following are protocols for key TMPP-based reagents.
Protocol 1: N-terminal Peptide Labeling with TMPP-Ac-OSu
This protocol is adapted for the derivatization of peptides prior to LC-MS/MS analysis.[2][3][5]
Materials:
-
Peptide sample
-
(N-Succinimidyloxycarbonylmethyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide (TMPP-Ac-OSu)
-
Acetonitrile (ACN)
-
0.5 M 4-Methylmorpholine buffer or 100 mM HEPES buffer (pH 8.2)
-
0.1% Trifluoroacetic acid (TFA) or Formic Acid
-
(Optional) Hydroxylamine (B1172632) for quenching
Procedure:
-
Sample Preparation: Dissolve the peptide sample in the chosen buffer (e.g., 0.5 M 4-Methylmorpholine/80% ACN) to a concentration of approximately 100 pmol/µL.
-
Reagent Preparation: Prepare a 100 mM solution of TMPP-Ac-OSu in acetonitrile.
-
Derivatization Reaction: Add a 5 to 10-fold molar excess of the TMPP-Ac-OSu solution to the peptide solution. For in-gel protein labeling, add 10 µL of the TMPP solution to the dry gel piece, followed by 40 µL of 100 mM HEPES buffer.[2]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. For in-gel labeling, incubate overnight.[2][3]
-
Quenching (Optional): To minimize derivatization of tyrosine residues, the reaction can be quenched by adding hydroxylamine to a final concentration of 0.1 M and incubating for 1 hour.[2]
-
Acidification and Cleanup: Acidify the reaction mixture with TFA or formic acid to a final concentration of 0.1%. Desalt the labeled peptide sample using a C18 ZipTip or spin column if necessary.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Protocol 2: Derivatization of Carboxylic Acids with TMPP-propylamine
This protocol describes a general procedure for the derivatization of acidic molecules, such as glucuronide conjugates.[1]
Materials:
-
Analyte containing a carboxylic acid group
-
Tris(2,4,6-trimethoxyphenyl)phosphonium propylamine
-
Carbodiimide (B86325) activating agent (e.g., EDC)
-
Organic solvent (e.g., Acetonitrile)
Procedure:
-
Activation: The carboxylic acid group of the analyte is first activated using a carbodiimide reagent like EDC. This forms a reactive intermediate.
-
Derivatization: The TMPP-propylamine is then added to the activated analyte. The primary amine of the reagent reacts with the activated carboxyl group to form a stable amide bond.
-
Analysis: The resulting TMPP-derivatized analyte, now carrying a permanent positive charge, can be analyzed by LC-MS/MS in positive ion mode.
Visualizing the Workflow and Reactions
To better illustrate the processes described, the following diagrams are provided.
Conclusion
Tris(2,4,6-trimethoxyphenyl)phosphonium-based derivatization reagents are invaluable tools for overcoming common challenges in LC-MS analysis, particularly for analytes that exhibit poor ionization or chromatographic retention. By introducing a permanent positive charge, these reagents can dramatically enhance signal intensity and improve the overall quality of mass spectrometric data. The availability of different TMPP reagents tailored for specific functional groups provides researchers with a versatile toolkit for a wide range of applications, from proteomics to metabolomics. The selection of the appropriate reagent and adherence to optimized protocols, such as those detailed in this guide, are key to achieving maximal performance and reliable, reproducible results.
References
- 1. Signal enhancement of glucuronide conjugates in LC-MS/MS by derivatization with the phosphonium propylamine cation tris(trimethoxyphenyl) phosphonium propylamine, for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
A Comparative Guide to the Inter-Laboratory Validation of 2,4,6-Trimethoxyphenol Quantification
This guide provides a comparative overview of analytical methodologies for the quantification of 2,4,6-Trimethoxyphenol, tailored for researchers, scientists, and drug development professionals. While specific inter-laboratory validation data for this compound is not extensively documented in publicly available literature, this document leverages established methods for structurally similar phenolic compounds to present a robust comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] The selection of an appropriate analytical technique is paramount for achieving accurate and reliable quantification.[1] This guide aims to assist in making informed decisions by presenting a side-by-side comparison of these two powerful analytical techniques, complete with typical performance data and detailed experimental protocols.
Data Presentation: A Comparative Look at Analytical Performance
The following table summarizes the typical performance characteristics of HPLC with UV detection and GC-MS for the analysis of phenolic compounds. These values are representative and may vary depending on the specific instrumentation, column, and experimental conditions.[1] The key performance indicators in an inter-laboratory validation are repeatability (within-laboratory precision) and reproducibility (between-laboratory precision), often expressed as the Relative Standard Deviation (RSD).[2]
Table 1: Comparison of Typical Performance Characteristics for Phenolic Compound Analysis
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.998[1] | ≥ 0.994[1] |
| Limit of Detection (LOD) | 0.054 µg/g[1] | 0.8 - 8.2 ng/L[1] |
| Limit of Quantification (LOQ) | 0.18 µg/g[1] | Below sensory threshold levels[1] |
| Accuracy (% Recovery) | 90 - 112%[1] | 100.4 - 126%[1] |
| Precision (%RSD) | < 10%[1] | < 10%[1] |
Table 2: Illustrative Inter-laboratory Performance Data for Substituted Phenols by RP-HPLC [2]
| Analyte Form | Repeatability RSD (%) | Reproducibility RSD (%) |
| Free Phenol | 0.98 - 3.40 | 5.31 - 7.80 |
| Salt | 1.26 - 2.51 | 5.50 - 8.67 |
Experimental Protocols
Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are based on common practices for the analysis of phenolic compounds and should be optimized for the specific application and matrix.[1]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile technique for the separation and quantification of a wide range of phenolic compounds.[3]
1. Sample Preparation:
-
Solid Samples (e.g., plant material, food): Homogenize the sample. Perform a solvent extraction using a suitable organic solvent like methanol (B129727) or ethyl acetate.[3]
-
Liquid Samples: Depending on the matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering components.[3]
-
Filter the final extract through a 0.45 µm syringe filter before injection.[4]
2. Instrumentation and Conditions:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[4]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[3][4]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water, often with an acid modifier like 0.1% formic acid.[3][4]
-
Flow Rate: Typically 1.0 mL/min.[4]
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C.[4]
-
Detection: UV detection at a wavelength determined from the UV spectrum of this compound.[2][3]
-
Injection Volume: Typically 10 µL.[4]
3. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in the same solvent as the final sample extract. The concentration range should encompass the expected analyte concentration in the samples.[3]
-
Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.[3]
-
Identify the this compound peak in the sample chromatogram based on its retention time.
-
Quantify the analyte by comparing its peak area to the calibration curve.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly specific and sensitive technique suitable for the analysis of volatile and semi-volatile compounds.[3]
1. Sample Preparation:
-
Follow the same initial extraction procedures as described for HPLC.
-
Derivatization (Optional but often recommended for phenols): To improve volatility and chromatographic peak shape, the extract can be derivatized. A common method is silylation, for example, using BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide).
2. Instrumentation and Conditions:
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).[3]
-
Column: A capillary column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm).[3]
-
Carrier Gas: Inert gas like Helium at a constant flow.[3]
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 60°C, holding for 2 minutes, then ramping to 280°C.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[3]
3. Calibration and Quantification:
-
Prepare calibration standards, including any derivatization steps.
-
Construct a calibration curve based on the peak area of a characteristic ion of this compound.
-
Identify the compound in samples by its retention time and the presence of characteristic ions in its mass spectrum.
-
Quantify the analyte using the calibration curve.[3]
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the quantification of this compound in a research or quality control setting.
Caption: General workflow for this compound quantification.
Inter-Laboratory Validation Logic
The diagram below outlines the logical steps involved in conducting an inter-laboratory validation study.
References
A Head-to-Head Comparison of 2,4,6-Trimethoxyphenol and Its Isomers in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of 2,4,6-Trimethoxyphenol and its structural isomers. The information presented herein is curated from scientific literature to facilitate research and development of novel therapeutic agents. While direct head-to-head comparative studies across all isomers are limited, this document collates available quantitative data and outlines the experimental methodologies to provide a comprehensive overview.
Introduction to Trimethoxyphenol Isomers
Trimethoxyphenols are a class of phenolic compounds characterized by a benzene (B151609) ring substituted with one hydroxyl and three methoxy (B1213986) groups. The spatial arrangement of these functional groups gives rise to several isomers, with this compound and 3,4,5-trimethoxyphenol (B152058) being among the most studied. These compounds have garnered significant interest in the scientific community for their potential antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities. The position of the methoxy groups on the phenol (B47542) ring plays a crucial role in determining the biological efficacy of these molecules.
Comparative Biological Activity: Data Summary
The following tables summarize the available quantitative data for the biological activities of this compound and its isomers. It is important to note that direct comparison of absolute values (e.g., IC₅₀) should be approached with caution, as experimental conditions can vary between studies. The primary utility of these tables is to observe general trends in structure-activity relationships.
Antioxidant Activity
The antioxidant capacity of trimethoxyphenol isomers is primarily evaluated by their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC₅₀) in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays is a common metric, where a lower value indicates higher antioxidant activity.
| Compound | Assay | IC₅₀ (µM) |
| This compound | DPPH Radical Scavenging | Data Not Available |
| 3,4,5-Trimethoxyphenol | DPPH Radical Scavenging | Data Not Available |
| Syringol (2,6-Dimethoxyphenol) | DPPH Radical Scavenging | >1000[1] |
| 2,4,6-Trimethylphenol | DPPH Radical Scavenging | 14.5[1] |
Note: Data for direct isomers is limited. Related compounds are included for contextual comparison.
Cytotoxic Activity
The cytotoxic potential of these compounds is assessed against various cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Cell Line | Assay | IC₅₀ (µM) |
| This compound | Data Not Available | MTT | Data Not Available |
| 3,4,5-Trimethoxyphenol | Data Not Available | MTT | Data Not Available |
| Pyrogallol | Human Lung Cancer Cells | MTT | Growth inhibition observed[2] |
Anti-inflammatory Activity
The anti-inflammatory properties are often evaluated by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Cell Line | Assay | Metric | Result |
| This compound | RAW 264.7 | Griess Assay | NO Inhibition | Data Not Available |
| 3,4,5-Trimethoxyphenol | RAW 264.7 | Griess Assay | NO Inhibition | Data Not Available |
Note: While phenolic compounds are known to possess anti-inflammatory properties, specific quantitative data for trimethoxyphenol isomers is lacking.
Antimicrobial Activity
The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) |
| This compound | E. coli | Data Not Available |
| S. aureus | Data Not Available | |
| 3,4,5-Trimethoxyphenol | E. coli | Data Not Available |
| S. aureus | Data Not Available |
Note: Comprehensive and comparative MIC data for trimethoxyphenol isomers is not currently available in the public domain.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate further research and comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[3][4]
-
Reagent Preparation : Prepare a stock solution of DPPH (typically 0.1 mM) in methanol (B129727) or ethanol (B145695).
-
Sample Preparation : Prepare various concentrations of the test compounds in a suitable solvent.
-
Reaction : Mix the test compound solutions with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation : Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement : Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value is determined from a plot of inhibition percentage against the compound concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[5]
-
Reagent Preparation : Generate the ABTS•+ by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution : Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction : Add various concentrations of the test compounds to the ABTS•+ working solution.
-
Incubation : Incubate the mixtures for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement : Measure the absorbance at 734 nm.
-
Calculation : Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DPPH assay.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[6][7][8][9]
-
Cell Seeding : Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculation : Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is determined.
Griess Assay for Nitric Oxide (NO) Inhibition
This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[10]
-
Cell Culture and Treatment : Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
Supernatant Collection : Collect the cell culture supernatant.
-
Griess Reaction : Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.
-
Measurement : Measure the absorbance at approximately 540 nm.
-
Calculation : The nitrite concentration is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.
Signaling Pathways and Mechanisms of Action
Phenolic compounds often exert their biological effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapies.
Antioxidant and Anti-inflammatory Signaling
The antioxidant and anti-inflammatory effects of many phenolic compounds are mediated through the Nrf2 (Nuclear factor erythroid 2-related factor 2) and NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathways.
Caption: Nrf2 Antioxidant Response Pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress or the presence of activators like some phenolic compounds can lead to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of various antioxidant and cytoprotective genes.[1][11][12][13][14]
Caption: NF-κB Inflammatory Signaling Pathway.
The NF-κB pathway is a key regulator of inflammation.[15][16][17][18][19] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as LPS, lead to the activation of the IKK complex, which phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many anti-inflammatory compounds act by inhibiting this pathway.
Cell Growth and Proliferation Signaling
The MAPK (Mitogen-Activated Protein Kinase) signaling pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Its dysregulation is often implicated in cancer.
Caption: MAPK/ERK Signaling Pathway.
The MAPK/ERK pathway is a cascade of protein kinases that transduces signals from the cell surface to the nucleus, leading to the regulation of gene expression involved in cell proliferation and survival.[20][21][22][23] Many cytotoxic agents target components of this pathway to induce apoptosis in cancer cells.
Conclusion
This compound and its isomers represent a promising class of compounds with a range of potential biological activities. While the available data suggests their potential as antioxidant, anti-inflammatory, and cytotoxic agents, there is a clear need for direct, comprehensive head-to-head comparative studies to fully elucidate their structure-activity relationships. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future research in this area. Further investigation is warranted to explore the therapeutic potential of these molecules in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. cir-safety.org [cir-safety.org]
- 3. Pyrogallol | 87-66-1 [chemicalbook.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Showing Compound 1,2,3-Trimethoxybenzene (FDB011683) - FooDB [foodb.ca]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. envirobiotechjournals.com [envirobiotechjournals.com]
- 12. Theoretical investigation of the anti-nitrosant mechanism of syringol and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. 3,4,5-Trimethoxyphenol|CAS 642-71-7|High Purity [benchchem.com]
- 23. benchchem.com [benchchem.com]
Benchmarking Synthetic Efficiency: A Comparative Guide to 2,4,6-Trimethoxyphenol Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for the production of 2,4,6-trimethoxyphenol, a key intermediate in the synthesis of various bioactive compounds. The efficiency of chemical syntheses is paramount in research and development, impacting cost, time, and environmental footprint. This document outlines and benchmarks two primary pathways to this compound, offering detailed experimental protocols and quantitative data to inform strategic decisions in its synthesis.
Introduction to Synthetic Routes
Two principal synthetic strategies for this compound have been evaluated:
-
Route 1: Exhaustive O-Methylation of Phloroglucinol (B13840). This approach begins with the readily available phloroglucinol and aims to methylate all three hydroxyl groups. While seemingly direct, achieving complete and selective O-methylation can be challenging, with the potential for incomplete reactions yielding mono- and di-methylated byproducts.
-
Route 2: Formylation of 1,3,5-Trimethoxybenzene (B48636) followed by Baeyer-Villiger Oxidation. This two-step sequence starts with 1,3,5-trimethoxybenzene, an isomer of the target molecule's direct precursor. The first step introduces a formyl group, which is then converted to a hydroxyl group in the second step via a Baeyer-Villiger oxidation.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key performance indicators for each synthetic route, based on available experimental data.
| Parameter | Route 1: Exhaustive O-Methylation of Phloroglucinol | Route 2: Formylation and Baeyer-Villiger Oxidation |
| Starting Material | Phloroglucinol | 1,3,5-Trimethoxybenzene |
| Key Intermediates | Partially methylated phloroglucinols | 2,4,6-Trimethoxybenzaldehyde (B41885) |
| Overall Yield | Data not readily available for complete methylation | Estimated >90% (based on high-yield individual steps) |
| Step 1 Yield | N/A | 98% (Formylation)[1] |
| Step 2 Yield | N/A | High (qualitative, specific data pending) |
| Reaction Conditions | Potentially harsh, requiring strong methylating agents and bases | Step 1: Mild (-5 to 0 °C); Step 2: Mild (typically room temperature) |
| Reagent Toxicity | High (e.g., Dimethyl sulfate (B86663) is highly toxic and carcinogenic) | Moderate (e.g., Phosphoryl chloride, peroxy acids) |
| Scalability | Potentially challenging due to selectivity issues | More straightforward due to high-yielding, selective steps |
| Purification | Difficult due to a mixture of products with similar polarities | Simpler, with distinct intermediates |
Experimental Protocols
Route 1: Exhaustive O-Methylation of Phloroglucinol (Proposed)
While a specific high-yield protocol for the direct, exhaustive O-methylation of phloroglucinol to this compound is not prevalent in the reviewed literature, a general approach can be extrapolated from the methylation of related phenols. This method would likely involve a significant excess of a powerful methylating agent in the presence of a strong base.
Reagents:
-
Phloroglucinol
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone (B3395972) or N,N-Dimethylformamide (DMF)
Procedure (Hypothetical):
-
To a solution of phloroglucinol in a suitable anhydrous solvent (e.g., acetone or DMF), add a significant molar excess of a strong base (e.g., potassium carbonate or sodium hydride) under an inert atmosphere.
-
Add a large excess (at least 3 equivalents) of dimethyl sulfate dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material and partially methylated intermediates are consumed.
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired this compound from any byproducts.
Note: The efficiency of this route is hampered by the statistical formation of mono-, di-, and tri-methylated products, making purification and achieving a high yield of the desired product challenging.
Route 2: Formylation of 1,3,5-Trimethoxybenzene and Baeyer-Villiger Oxidation
This two-step route offers a more controlled and higher-yielding pathway to this compound.
Step 2a: Synthesis of 2,4,6-Trimethoxybenzaldehyde via Vilsmeier-Haack Reaction
Reagents:
-
1,3,5-Trimethoxybenzene
-
N,N-Dimethylformamide (DMF)
-
Phosphoryl chloride (POCl₃)
-
Crushed ice
-
Saturated sodium carbonate solution
Procedure: [1]
-
In a reaction vessel under a nitrogen atmosphere, cool a solution of 1,3,5-trimethoxybenzene (40 g, 0.22 mol) in N,N-dimethylformamide to -5 to 0 °C.
-
Slowly add phosphoryl chloride (48 g, 0.5 mol) dropwise over 30-45 minutes, maintaining the temperature at 0 °C.
-
Continue stirring at 0 °C for 1 hour after the addition is complete.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium carbonate solution.
-
Collect the resulting precipitate by filtration and wash with distilled water to yield 2,4,6-trimethoxybenzaldehyde.
-
Yield: 46 g (98%).[1]
Step 2b: Synthesis of this compound via Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation of methoxy-substituted benzaldehydes to their corresponding phenols is a well-established transformation.[2][3] A general procedure using a peroxy acid is described below.
Reagents:
-
2,4,6-Trimethoxybenzaldehyde
-
meta-Chloroperoxybenzoic acid (m-CPBA) or another suitable peroxy acid
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Sodium bicarbonate solution
Procedure (General):
-
Dissolve 2,4,6-trimethoxybenzaldehyde in a suitable solvent such as dichloromethane.
-
Add a slight excess of a peroxy acid (e.g., m-CPBA) portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove the resulting carboxylic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting formate (B1220265) ester is then hydrolyzed by treatment with a base (e.g., sodium hydroxide (B78521) in methanol/water) to yield this compound.
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Pathway and Workflow Visualizations
The logical flow of the two synthetic routes is depicted in the following diagrams.
Caption: Comparison of synthetic pathways to this compound.
Caption: Experimental workflow for Route 2.
Conclusion and Recommendations
Based on the available data, Route 2, involving the formylation of 1,3,5-trimethoxybenzene followed by a Baeyer-Villiger oxidation, presents a more synthetically efficient and scalable pathway for the production of this compound. The high-yielding nature of the individual steps, coupled with the generation of distinct and more easily separable intermediates, offers significant advantages over the direct methylation of phloroglucinol. The challenges associated with controlling the degree of methylation and the subsequent purification in Route 1 make it a less desirable approach for obtaining high-purity this compound in a predictable and efficient manner. For researchers and drug development professionals, the adoption of Route 2 is recommended for a more reliable and resource-effective synthesis. Further optimization of the Baeyer-Villiger oxidation step would be a valuable focus for future process development.
References
Safety Operating Guide
Navigating the Disposal of 2,4,6-Trimethoxyphenol: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step operational plan for the safe disposal of 2,4,6-Trimethoxyphenol, ensuring compliance with general laboratory safety protocols.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure adherence to local, state, and federal regulations. The following procedures are based on general guidelines for laboratory chemical waste disposal and should be adapted to your specific institutional requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures to minimize exposure risks. Phenolic compounds can be irritating to the skin and eyes and may be harmful if inhaled or ingested.
Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact and potential absorption. |
| Body Protection | A laboratory coat or a chemical-resistant apron. | Protects personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | Minimizes the inhalation of any dust or vapors. |
Engineering Controls:
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that safety showers and eyewash stations are readily accessible.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[2][3][4] Do not dispose of this chemical down the drain or in regular trash.[1][2][5]
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions.[6][7]
-
Solid Waste: Collect unadulterated, non-contaminated solid this compound waste in a designated, clearly labeled, and sealable container. Avoid mixing it with other chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, must be collected in a separate, sealed container.[8] This container should be clearly labeled as "this compound Contaminated Debris."
-
Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines. Halogenated and non-halogenated solvent wastes should generally be kept separate.[6][7]
Step 2: Waste Container Management
Proper management of waste containers is essential for safe storage and transport.
-
Container Selection: Use containers that are in good condition and compatible with the chemical waste. Plastic containers are often preferred for their durability.[2][4]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[2] Abbreviations and chemical formulas are generally not acceptable.[2] The label should also include the date of waste generation and the name of the principal investigator or laboratory.[2]
-
Storage: Keep waste containers securely closed at all times, except when adding waste.[4][6][9] Store the containers in a designated and properly ventilated satellite accumulation area (SAA) within the laboratory.[10][11] Ensure that incompatible wastes are segregated to prevent accidental reactions.[10][12]
Step 3: Arranging for Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.[1] Do not transport hazardous waste outside of your designated laboratory area.
-
Documentation: Complete any necessary hazardous waste disposal forms as required by your institution, providing accurate information about the waste composition and quantity.[2]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Containment: For solid spills, carefully sweep the material to avoid generating dust and place it in a labeled, sealed container for disposal. For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill, then collect the absorbed material into a sealed container.[8]
-
Decontamination: Thoroughly clean the spill area with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.[8]
Disposal Workflow
The following diagram illustrates the general decision-making process for the proper disposal of this compound.
Caption: General workflow for the disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. pfw.edu [pfw.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. acs.org [acs.org]
- 6. benchchem.com [benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. benchchem.com [benchchem.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Essential Safety and Operational Guide for Handling 2,4,6-Trimethoxyphenol
Disclaimer: A specific Safety Data Sheet (SDS) for 2,4,6-Trimethoxyphenol was not located. The following guidance is based on safety data for structurally similar compounds, including 3,4,5-Trimethoxyphenol and 2,4,6-Trimethylphenol. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedural steps is critical for ensuring personal safety and proper management of this chemical.
Immediate Safety and Handling Precautions
Before working with this compound, it is imperative to be familiar with its potential hazards and to use appropriate personal protective equipment (PPE). Phenolic compounds can cause skin and eye irritation.[1]
Engineering Controls:
-
Work in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Ensure that safety showers and eyewash stations are readily accessible.
Personal Protective Equipment (PPE):
The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Goggles (European standard - EN 166) or a face shield.[1] | Protects against splashes and airborne particles. |
| Hand Protection | Protective gloves (e.g., Nitrile rubber). | Prevents skin contact. |
| Body Protection | Lab coat or appropriate protective clothing to prevent skin exposure.[1] | Protects against contamination of personal clothing. |
| Respiratory Protection | Generally not required under normal laboratory use with adequate ventilation. For large-scale operations or in case of emergency, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1] | Minimizes inhalation of dust or vapors. |
Hygiene Measures:
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Handle in accordance with good industrial hygiene and safety practices.[1]
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Verify that the work area is clean and uncluttered.
-
Confirm the location and functionality of safety equipment (eyewash station, safety shower, fire extinguisher).
-
-
Handling:
-
Storage:
Disposal Plan: Step-by-Step Disposal Protocol
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation:
-
Solid Waste: Collect unused or surplus this compound in a clearly labeled, sealed container.
-
Contaminated Materials: Any items such as gloves, weighing paper, or paper towels that have come into contact with the chemical should be collected in a separate, sealed container labeled as hazardous waste.
-
-
Waste Storage:
-
Store all waste containers in a designated hazardous waste accumulation area.
-
Ensure containers are compatible with the waste and are kept closed.
-
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
-
Do not empty into drains.[1]
-
It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][3]
-
Emergency Procedures
-
Spill:
-
Evacuate the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[4]
-
Clean the spill area thoroughly.
-
-
First Aid:
Workflow for Handling this compound
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
